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  • Product: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine
  • CAS: 1040689-85-7

Core Science & Biosynthesis

Foundational

"synthesis of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine"

An In-Depth Technical Guide Part 1: Strategic Overview & Retrosynthetic Analysis Target Molecule: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine IUPAC Name: N-(2-isobutoxybenzyl)-2-methylpropan-2-amine CAS Registry: 109965...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Part 1: Strategic Overview & Retrosynthetic Analysis

Target Molecule: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine IUPAC Name: N-(2-isobutoxybenzyl)-2-methylpropan-2-amine CAS Registry: 1099653-56-5 (Analogous reference)

This guide details the synthesis of a sterically congested secondary amine. The target molecule features a bulky tert-butyl group on the nitrogen and an ortho-isobutoxy substituent on the aromatic ring. This structural combination presents specific synthetic challenges, primarily steric hindrance during Schiff base (imine) formation, which precludes standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) from achieving high yields.

Primary Application: This scaffold is frequently utilized in Structure-Activity Relationship (SAR) studies for G-Protein Coupled Receptor (GPCR) ligands, specifically as a structural analog to the antipsychotic Pimavanserin (which utilizes the 4-isobutoxy isomer).

Retrosynthetic Logic

The most robust disconnection is at the benzylic carbon-nitrogen bond. Due to the steric bulk of the tert-butylamine, direct alkylation of the amine with a benzyl halide is prone to elimination side reactions and poor conversion. Therefore, Indirect Reductive Amination via a pre-formed (or in situ generated) imine is the requisite pathway.

The synthesis consists of two phases:[1][2][3]

  • Precursor Synthesis: Alkylation of salicylaldehyde to form 2-isobutoxybenzaldehyde.

  • Core Coupling: Titanium(IV)-mediated reductive amination to overcome steric hindrance.

Retrosynthesis Target Target Molecule N-(2-Isobutoxybenzyl)-tert-butylamine Imine Intermediate Imine (Sterically Hindered) Target->Imine Reduction (NaBH4) Precursors Precursors 2-Isobutoxybenzaldehyde + tert-Butylamine Imine->Precursors Condensation (Ti(OiPr)4) Starting Starting Materials Salicylaldehyde + Isobutyl Bromide Precursors->Starting Williamson Ether Synthesis

Caption: Retrosynthetic disconnection showing the critical imine intermediate and precursor origins.

Part 2: Precursor Synthesis (2-Isobutoxybenzaldehyde)

The commercially available salicylaldehyde is alkylated using isobutyl bromide. This reaction follows a standard Williamson ether synthesis protocol but requires specific solvent choice (DMF) and temperature control to minimize Claisen rearrangement byproducts.

Reagents & Stoichiometry[2][4]
ReagentEquiv.[2][4][5]Role
Salicylaldehyde 1.0Substrate
Isobutyl Bromide 1.2 - 1.5Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.0Base
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
DMF (Anhydrous) SolventPolar Aprotic Medium
Experimental Protocol
  • Setup: Charge a dry round-bottom flask with Salicylaldehyde (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes to form the phenoxide anion.

  • Alkylation: Add Isobutyl bromide (1.5 eq) dropwise via a syringe.

  • Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

  • Workup:

    • Cool to room temperature.[1][4]

    • Pour into ice-water (5x reaction volume).

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove unreacted salicylaldehyde) followed by Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-95% (Pale yellow oil).

Part 3: Core Synthesis (Titanium-Mediated Reductive Amination)

The Challenge: The reaction between tert-butylamine (a bulky primary amine) and 2-isobutoxybenzaldehyde (an ortho-substituted aldehyde) is sterically disfavored. Standard dehydrating agents (MgSO₄) are often insufficient to drive the equilibrium toward the imine.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[6] Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Water Scavenger: Irreversibly reacts with the water byproduct to form titanium oxides, driving the equilibrium to completion.

Reagents & Stoichiometry[2][4]
ReagentEquiv.[2][4][5]Role
2-Isobutoxybenzaldehyde 1.0Electrophile
tert-Butylamine 1.2Nucleophile
Titanium(IV) Isopropoxide 1.5 - 2.0Lewis Acid / Scavenger
Sodium Borohydride (NaBH₄) 1.5Reducing Agent
Ethanol (Absolute) SolventReaction Medium
Step-by-Step Protocol

Step 1: Imine Formation (The "Titanium Push")

  • In a flame-dried flask under Nitrogen atmosphere, dissolve 2-Isobutoxybenzaldehyde (1.0 eq) in anhydrous THF or Ethanol (concentration ~0.5 M).

  • Add Titanium(IV) Isopropoxide (1.5 eq) neat via syringe. Note: The solution often turns yellow/orange.

  • Add tert-Butylamine (1.2 eq).

  • Stir the mixture at Room Temperature for 6–12 hours .

    • Checkpoint: Monitor by IR spectroscopy if possible. The carbonyl stretch (approx. 1680 cm⁻¹) should disappear, replaced by an imine stretch (approx. 1630 cm⁻¹).

Step 2: Reduction

  • (Optional) If THF was used, dilute with absolute Ethanol (Ti(OiPr)₄ is compatible with EtOH).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Caution: Gas evolution (H₂) will occur.

  • Allow the reaction to warm to room temperature and stir for an additional 2–4 hours.

Step 3: Workup (Critical for Titanium Removal) Titanium salts form a gelatinous emulsion if not quenched correctly.

  • Quench the reaction by adding 2M Aqueous Ammonia (NH₄OH) or 1M NaOH (approx. 2 mL per mmol of Ti).

  • A heavy white/grey precipitate (Titanium dioxide) will form.

  • Dilute with Ethyl Acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then brine.

  • Drying: Dry the organic phase over Na₂SO₄, filter, and concentrate.

Step 4: Purification

  • The crude amine is often pure enough for use (Yield >90%).

  • If purification is required: Flash Chromatography (DCM:MeOH:NH₄OH, 95:5:0.5) or conversion to the Hydrochloride salt (HCl in Ether) for recrystallization.

Workflow Start Start: 2-Isobutoxybenzaldehyde + tert-Butylamine Ti_Add Add Ti(OiPr)4 (1.5 eq) Stir 12h @ RT Start->Ti_Add Imine_Form Imine Intermediate Formed (Water Scavenged by Ti) Ti_Add->Imine_Form Reduction Add NaBH4 (1.5 eq) 0°C -> RT Imine_Form->Reduction Quench Quench with 2M NH4OH (Precipitate TiO2) Reduction->Quench Filter Filter through Celite Extract with EtOAc Quench->Filter Final Final Product N-(2-Isobutoxybenzyl)-tert-butylamine Filter->Final

Caption: Workflow for the Ti(OiPr)4 mediated reductive amination.

Part 4: Characterization & Validation

To validate the synthesis, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.1 - 6.8 ppm (m, 4H): Aromatic protons (characteristic 1,2-disubstitution pattern).

  • δ 3.75 ppm (s, 2H): Benzylic methylene (

    
    ). Key indicator of successful reduction (shift from imine).
    
  • δ 3.70 ppm (d, 2H): Isobutoxy

    
    .
    
  • δ 2.10 ppm (m, 1H): Isobutoxy methine

    
    .
    
  • δ 1.15 ppm (s, 9H): tert-Butyl group

    
    . Singlet integration is crucial.
    
  • δ 1.05 ppm (d, 6H): Isobutoxy methyls

    
    .
    

Physical State: Likely a colorless to pale yellow oil. Storage: Store under inert atmosphere at -20°C to prevent oxidation of the secondary amine.

Part 5: References
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

  • Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552-2554.[6] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Santa Cruz Biotechnology. "N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine Product Data." Link

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a novel chemical entity with an as-yet uncharacterized biological activity profile...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a novel chemical entity with an as-yet uncharacterized biological activity profile. This technical guide outlines a comprehensive, multi-pronged research program designed to elucidate its mechanism of action. Given the absence of published data, this document serves as a roadmap for researchers, providing a structured approach from initial in silico predictions to detailed in vitro characterization and phenotypic screening. The proposed workflow is designed to be self-validating at each stage, ensuring a rigorous and efficient investigation into the compound's pharmacological properties. We present detailed protocols for computational modeling, broad-panel screening against major drug target classes, and cell-based assays to uncover its potential therapeutic applications and off-target effects. This guide is intended to provide the foundational framework for a thorough investigation of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, transforming it from a chemical novelty into a well-understood pharmacological tool or potential therapeutic lead.

Introduction and Structural Rationale

N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a small molecule with a molecular formula of C15H25NO and a molecular weight of 235.37. Its structure features a substituted N-benzylamine core, a common motif in a wide range of biologically active compounds. The presence of an isobutoxy group on the benzyl ring and a tertiary butyl group on the amine suggests a molecule with significant steric bulk and lipophilicity, which will influence its pharmacokinetic and pharmacodynamic properties.

Currently, this compound is available from a limited number of chemical suppliers for research purposes only, with no published data on its biological effects or mechanism of action. The structural similarity to known pharmacophores, however, suggests the potential for interaction with various biological targets. This guide proposes a systematic approach to de-orphanize this compound, identifying its molecular targets and cellular effects.

A Proposed Research Workflow for Mechanism of Action Elucidation

The following workflow is designed as a logical progression of experiments, starting with broad, predictive methods and moving towards more specific, hypothesis-driven investigations.

Workflow_for_MoA_Elucidation cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular & Phenotypic Analysis cluster_3 Phase 4: Target Validation & MoA Confirmation In_Silico In Silico Target Prediction (Pharmacophore Modeling & Reverse Docking) GPCR_Screening GPCR Screening Panel In_Silico->GPCR_Screening Hypothesis Generation Kinase_Screening Kinase Screening Panel In_Silico->Kinase_Screening Hypothesis Generation Ion_Channel_Screening Ion Channel Screening Panel In_Silico->Ion_Channel_Screening Hypothesis Generation Synthesis Chemical Synthesis & Purification Synthesis->GPCR_Screening Compound Supply Synthesis->Kinase_Screening Compound Supply Synthesis->Ion_Channel_Screening Compound Supply Phenotypic_Screening High-Content Phenotypic Screening Synthesis->Phenotypic_Screening Compound Supply Toxicity_Assays Cytotoxicity & Off-Target Assays Synthesis->Toxicity_Assays Compound Supply Target_Validation Target Validation (Binding & Functional Assays) GPCR_Screening->Target_Validation Hit Identification Kinase_Screening->Target_Validation Hit Identification Ion_Channel_Screening->Target_Validation Hit Identification Phenotypic_Screening->Target_Validation Phenotypic Hits MoA_Confirmation Mechanism of Action Confirmation Toxicity_Assays->MoA_Confirmation Safety Profile Target_Validation->MoA_Confirmation Validated Target(s)

Caption: Proposed workflow for the mechanism of action elucidation of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine.

Phase 1: In Silico Target Prediction and Chemical Synthesis

In Silico Target Prediction

The initial step in characterizing a novel compound is to generate hypotheses about its potential biological targets using computational methods.[1][2][3][4] This approach leverages the vast amount of existing structure-activity relationship data to predict interactions.

  • Pharmacophore Modeling: This ligand-based method identifies the essential three-dimensional arrangement of chemical features required for biological activity.[5][6][7][8][9] A pharmacophore model for N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine would be generated and used to screen databases of known drug targets.

  • Reverse Docking: In contrast to traditional docking, reverse docking screens a single ligand against a library of macromolecular targets to identify potential binding partners.[10][11][12][13] This structure-based approach can reveal unexpected targets and provide insights into potential polypharmacology.

Protocol 1: In Silico Target Prediction

  • 3D Structure Generation: Generate a low-energy 3D conformation of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine using computational chemistry software (e.g., MOE, Schrödinger Suite).

  • Pharmacophore Model Generation:

    • Identify key chemical features: hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings.

    • Generate a pharmacophore model based on these features and their spatial relationships.

    • Utilize platforms like PharmMapper to screen the generated pharmacophore against a database of target pharmacophores.[5]

  • Reverse Docking:

    • Select a comprehensive database of human protein structures (e.g., PDB).

    • Employ a reverse docking server or software (e.g., CRDS, CD ComputaBio) to dock the compound into the binding sites of these proteins.[11][14]

    • Rank the potential targets based on docking scores and binding energies.

  • Data Analysis:

    • Consolidate the results from both methods.

    • Prioritize targets that are identified by both pharmacophore screening and reverse docking.

    • Analyze the predicted targets for their therapeutic relevance and potential for off-target effects.

Chemical Synthesis

A reliable supply of highly pure N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is essential for all subsequent experimental work. The synthesis of N-substituted benzylamines is a well-established area of organic chemistry.[15][16] A potential synthetic route is outlined below.

Protocol 2: Synthesis of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

  • Starting Materials: 2-Isobutoxybenzaldehyde and 2-methyl-2-propanamine.

  • Reductive Amination:

    • Dissolve 2-isobutoxybenzaldehyde and 2-methyl-2-propanamine in a suitable solvent (e.g., methanol).

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).

Phase 2: In Vitro Broad-Panel Screening

Based on the in silico predictions and the general structural features of the molecule, a broad screening against the major classes of drug targets is warranted.[17] This provides an unbiased assessment of the compound's pharmacological profile.

Screening PanelRationaleRepresentative Vendors
GPCR Panel G-protein coupled receptors are the largest family of drug targets, involved in a vast array of physiological processes.Eurofins Discovery, Tanso Biosciences, Creative Bioarray
Kinase Panel Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.Reaction Biology, ICE Bioscience, Promega, Cayman Chemical
Ion Channel Panel Ion channels are important targets for drugs acting on the nervous and cardiovascular systems.Creative Biogene, Charles River Laboratories, ApconiX

Protocol 3: Broad-Panel In Vitro Screening

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine in DMSO.

  • Primary Screen:

    • Submit the compound for screening against comprehensive GPCR, kinase, and ion channel panels at a single high concentration (e.g., 10 µM).[18][19][20][21][22][23][24][25]

    • The assays should be conducted in duplicate to ensure reproducibility.

  • Hit Identification:

    • A "hit" is defined as a compound that causes >50% inhibition or activation of a target.

  • Dose-Response Analysis:

    • For any identified hits, perform a 10-point dose-response curve to determine the IC₅₀ or EC₅₀ values.

  • Data Analysis:

    • Analyze the selectivity profile of the compound. Does it interact with a single target, a specific family of targets, or multiple targets across different classes?

Phase 3: Cellular and Phenotypic Analysis

Phenotypic screening offers a target-agnostic approach to understanding a compound's biological effects.[26][27][28][29] By observing changes in cellular morphology and function, we can identify novel mechanisms of action.

Phenotypic_Screening_Workflow cluster_0 Assay Setup cluster_1 Data Acquisition cluster_2 Data Analysis Cell_Seeding Seed Cells in Microplates Compound_Addition Add Compound at Various Concentrations Cell_Seeding->Compound_Addition Staining Stain with Fluorescent Dyes (Nuclei, Cytoskeleton, Organelles) Compound_Addition->Staining Imaging High-Content Imaging Staining->Imaging Feature_Extraction Image Analysis & Feature Extraction Imaging->Feature_Extraction Phenotypic_Profiling Generate Phenotypic Profile Feature_Extraction->Phenotypic_Profiling

Caption: Workflow for high-content phenotypic screening.

Protocol 4: High-Content Phenotypic Screening

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues and disease states (e.g., MCF-7 for breast cancer, A549 for lung cancer, U2OS for osteosarcoma).

  • Assay Procedure:

    • Seed the cells in 96- or 384-well plates.

    • Treat the cells with a range of concentrations of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine for 24-48 hours.

    • Fix and permeabilize the cells.

    • Stain with a cocktail of fluorescent dyes to label the nucleus (e.g., Hoechst), actin cytoskeleton (e.g., phalloidin), and mitochondria (e.g., MitoTracker).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial mass, cytoskeletal arrangement).

    • Compare the phenotypic profile of the compound to a library of reference compounds with known mechanisms of action.

In parallel, general cytotoxicity assays should be performed to establish a therapeutic window.

Protocol 5: Cytotoxicity Assays

  • Cell Lines: Use the same panel of cell lines as in the phenotypic screen.

  • Assay Method: Perform a standard MTT or MTS assay to measure cell viability.[30]

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) for each cell line.

Phase 4: Target Validation and Mechanism of Action Confirmation

The final phase involves validating the hits from the in vitro and phenotypic screens and confirming the mechanism of action.

Protocol 6: Target Validation

  • Binding Assays: For any identified protein targets, perform orthogonal binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm direct interaction and determine the binding affinity (Kᴅ).

  • Functional Assays:

    • Develop or utilize existing functional assays to measure the effect of the compound on the activity of the validated target (e.g., enzyme activity assay, second messenger assay for GPCRs).

    • Determine the potency (IC₅₀/EC₅₀) in a cell-free and/or cellular context.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize a small number of analogs of the parent compound to explore the SAR.[31][32] This will help to confirm that the observed biological activity is due to the specific chemical structure.

Conclusion

The research program outlined in this technical guide provides a comprehensive and systematic approach to elucidating the mechanism of action of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine. By integrating in silico, in vitro, and cell-based methods, this workflow is designed to efficiently identify and validate the biological targets of this novel compound, ultimately defining its pharmacological profile and potential for further development. The successful execution of this program will provide the scientific community with a thorough understanding of a previously uncharacterized chemical entity.

References

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Foundational

An In-depth Technical Guide to N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

This guide provides a comprehensive technical overview of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, a substituted secondary amine with potential applications in pharmaceutical and chemical research. The document deta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, a substituted secondary amine with potential applications in pharmaceutical and chemical research. The document details its chemical properties, a robust synthetic route, and a discussion of its potential biological significance based on analogous structures.

Introduction and Compound Identity

N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a secondary amine characterized by a benzyl group substituted with an isobutoxy group at the ortho position, and a tert-butyl group attached to the amine nitrogen. While this compound is available from specialty chemical suppliers for research purposes, a specific CAS number is not readily found in major public chemical databases as of the time of this writing[1][2]. The absence of a dedicated CAS number suggests that it is a relatively novel or niche compound, and therefore, much of the physicochemical and toxicological data must be extrapolated from its constituent parts and structurally related molecules.

The core structure, a substituted N-benzylamine, is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[3][4][5]. The isobutoxy group introduces lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, while the bulky tert-butyl group can provide steric hindrance, potentially affecting its binding to biological targets and its metabolic stability.

Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine. It is crucial to note that experimental data is not widely available, and these values should be used as a guideline for research and development.

PropertyValueSource/Method
Molecular Formula C₁₅H₂₅NOCalculated
Molecular Weight 235.37 g/mol Calculated
Appearance Colorless to pale yellow liquid or solidEstimated
Boiling Point > 200 °CEstimated
Melting Point Not available-
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF)Estimated[6]
pKa (of the amine) ~10-11Estimated based on tert-butylamine[7]

Synthesis of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

A logical and efficient method for the synthesis of the title compound is through a two-stage process: the preparation of the key intermediate, 2-isobutoxybenzaldehyde, followed by reductive amination with 2-methyl-2-propanamine (tert-butylamine).

Synthesis of 2-Isobutoxybenzaldehyde

The synthesis of 2-isobutoxybenzaldehyde can be achieved via a Williamson ether synthesis, starting from the readily available and inexpensive salicylaldehyde. A protection-deprotection strategy for the aldehyde group is recommended to prevent side reactions[8][9].

Overall Reaction Scheme:

Synthesis_of_2_Isobutoxybenzaldehyde Salicylaldehyde Salicylaldehyde Schiff_Base Schiff Base Intermediate Salicylaldehyde->Schiff_Base + tert-Butylamine - H₂O Isobutoxy_Schiff_Base O-Alkylated Schiff Base Schiff_Base->Isobutoxy_Schiff_Base + Isobutyl bromide, K₂CO₃ Final_Product 2-Isobutoxybenzaldehyde Isobutoxy_Schiff_Base->Final_Product + H₃O⁺ (Hydrolysis)

Caption: Synthesis of 2-Isobutoxybenzaldehyde from Salicylaldehyde.

Experimental Protocol: Synthesis of 2-Isobutoxybenzaldehyde

  • Protection of the Aldehyde: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve salicylaldehyde (1.0 eq) and tert-butylamine (1.1 eq) in toluene. Reflux the mixture for 12-14 hours until the theoretical amount of water is collected[9]. Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Williamson Ether Synthesis: Dissolve the crude Schiff base in a suitable solvent such as dimethylformamide (DMF). Add potassium carbonate (1.5 eq) and isobutyl bromide (1.2 eq). Heat the mixture to 80 °C and stir for 12 hours[9].

  • Deprotection and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then hydrolyzed by stirring with 2M hydrochloric acid at room temperature for 4-6 hours. Neutralize the mixture and extract the product with ethyl acetate. Purify the crude 2-isobutoxybenzaldehyde by column chromatography on silica gel[8].

Reductive Amination to Yield N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis[5]. This process involves the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation and Reduction cluster_2 Work-up and Purification Start Dissolve 2-isobutoxybenzaldehyde and tert-butylamine in methanol Add_Reducing_Agent Add Sodium Borohydride (NaBH₄) in portions at 0 °C Start->Add_Reducing_Agent Stir Stir at room temperature for 12-16 hours Add_Reducing_Agent->Stir Quench Quench with water Stir->Quench Extract Extract with ethyl acetate Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2-isobutoxybenzaldehyde (1.0 eq) in methanol, add 2-methyl-2-propanamine (tert-butylamine) (1.2 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine.

Potential Applications and Biological Activity

While no specific biological data for N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine has been published, the N-benzylamine scaffold is prevalent in a variety of biologically active compounds. This allows for informed hypotheses regarding its potential pharmacological profile.

  • Central Nervous System (CNS) Activity: The addition of an N-benzyl group to phenethylamines is known to dramatically increase their affinity and potency at serotonin 5-HT2A receptors, leading to hallucinogenic effects in some cases[10]. The specific substitutions on the title compound would determine its receptor binding profile and functional activity.

  • Enzyme Inhibition: Substituted aryl benzylamines have been investigated as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target for the treatment of hormone-dependent diseases[11]. The specific substitution pattern of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine could confer inhibitory activity against various enzymes.

  • Antimicrobial Properties: Benzylamines are a known class of antifungal agents[4][5]. The lipophilic nature of the isobutoxy group could enhance the compound's ability to penetrate microbial cell membranes, suggesting potential utility as an antimicrobial agent.

Potential_Biological_Activity Target_Compound N-(2-Isobutoxybenzyl)- 2-methyl-2-propanamine CNS_Activity CNS Receptor Modulation (e.g., 5-HT2A) Target_Compound->CNS_Activity Hypothesized based on N-benzylphenethylamines Enzyme_Inhibition Enzyme Inhibition (e.g., Steroidogenic Enzymes) Target_Compound->Enzyme_Inhibition Hypothesized based on substituted benzylamines Antimicrobial Antimicrobial Activity (e.g., Antifungal) Target_Compound->Antimicrobial Hypothesized based on benzylamine antimycotics

Caption: Hypothesized biological activities of the target compound.

Safety and Handling

As there is no specific safety data for N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, a cautious approach based on the known hazards of its precursors and related compounds is essential.

  • 2-Isobutoxybenzaldehyde: This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral)[12].

  • tert-Butylamine: This is a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye irritation[13].

  • N-benzyl-2-methylpropan-1-amine: A structurally similar compound, is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[14].

Based on this information, N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a specialty chemical with a structure that suggests potential for further investigation in medicinal chemistry and drug discovery. This guide provides a robust and detailed synthetic pathway via reductive amination, which can be readily implemented in a laboratory setting. While specific biological and toxicological data are currently lacking, the known activities of related N-benzylamines provide a strong rationale for its exploration as a modulator of CNS receptors, an enzyme inhibitor, or an antimicrobial agent. As with any novel compound, all research should be conducted with appropriate safety precautions.

References

  • Halbert, A. D. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

  • Weldon, S. R., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

  • Regulations.gov. SAFETY DATA SHEET. Regulations.gov. [Link]

  • PubChem. 2-Butoxybenzaldehyde. PubChem. [Link]

  • Wikipedia. Benzylamine. Wikipedia. [Link]

  • Comins, D. L., et al. (1992). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society. [Link]

  • Nussbaumer, P., et al. (1995). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry. [Link]

  • Wubs, M., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. [Link]

  • PubChem. 4-Isobutoxybenzaldehyde. PubChem. [Link]

  • NIST. 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. 2-Propanamine, N-methyl-. NIST Chemistry WebBook. [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 3: From Methyl Arenes. YouTube. [Link]

  • Google Patents. (2014). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.

Sources

Exploratory

Technical Characterization Guide: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1040689-85-7 Formula: C₁₅H₂₅NO Molecular Weight: 235.37 g/mol [1]

Executive Summary & Structural Context

This technical guide provides a comprehensive spectral and structural analysis of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine .[1] This molecule is a secondary amine characterized by a bulky tert-butyl group attached to the nitrogen and an ortho-isobutoxy substituted benzyl ring.[1]

In drug development, this compound often serves as a critical Regioisomer Reference Standard or a Process Impurity Marker .[1] It is structurally homologous to intermediates used in the synthesis of selective serotonin inverse agonists (e.g., Pimavanserin), where distinguishing between ortho- (2-position) and para- (4-position) substitution is vital for regulatory compliance and efficacy profiling.[1]

Structural Specifications
ParameterDetail
IUPAC Name N-[(2-(2-methylpropoxy)phenyl)methyl]-2-methylpropan-2-amine
Common Name N-(2-Isobutoxybenzyl)-tert-butylamine
CAS Number 1040689-85-7
Molecular Formula C₁₅H₂₅NO
Exact Mass 235.1936
Physical State Pale yellow oil or low-melting solid (dependent on salt form)
Synthetic Origin & Formation Pathway

Understanding the spectral data requires knowledge of the molecule's synthetic origin.[1] It is typically formed via the reductive amination of 2-isobutoxybenzaldehyde with tert-butylamine.[1]

SynthesisPathway Aldehyde 2-Isobutoxybenzaldehyde (Starting Material) Imine Intermediate Imine (Transient) Aldehyde->Imine + Amine - H2O Amine tert-Butylamine (Reagent) Amine->Imine Product N-(2-Isobutoxybenzyl)- 2-methyl-2-propanamine (Target) Imine->Product Reduction (NaBH4 or H2/Pd)

Figure 1.1: Reductive amination pathway yielding the target secondary amine.[1]

Spectroscopic Profile (Diagnostic Data)

The following spectral data is derived from structural first principles and validated chemometric prediction models for benzylamine derivatives. These values serve as the Diagnostic Fingerprint for identifying this specific regioisomer.[1]

Nuclear Magnetic Resonance (¹H NMR)

The ortho-substitution pattern creates a distinct shielding environment compared to the more common para-isomers.[1]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
6.85 – 7.25 Multiplet4HAr-H 1,2-Disubstituted ring pattern (distinct from symmetric AA'BB' of para isomer).[1]
3.82 Singlet2HAr-CH ₂-NHBenzylic protons.[1] Slightly downfield due to ortho-alkoxy proximity.[1]
3.74 Doublet (J=6.5 Hz)2H-O-CH ₂-CHIsobutoxy methylene protons.[1]
2.08 Multiplet1H-CH₂-CH -Isobutoxy methine proton.[1]
1.18 Singlet9H-C(CH ₃)₃tert-Butyl group.[1] Diagnostic strong singlet.
1.02 Doublet (J=6.7 Hz)6H-CH(CH ₃)₂Isobutoxy methyl groups.[1]

Analyst Note: The key differentiator between this molecule and its para-isomer is the aromatic region.[1] The ortho-isomer will display a complex multiplet pattern (d, t, t, d), whereas the para-isomer shows two distinct doublets.[1]

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentNote
157.2 Ar-C -O (C2)Deshielded quaternary carbon attached to oxygen.[1]
128.5, 128.1, 120.5, 111.2 Ar-C (C3, C4, C5, C6)Aromatic methines. C3 (ortho to alkoxy) is significantly shielded (~111 ppm).[1]
129.0 Ar-C -CH₂ (C1)Quaternary benzylic carbon.[1]
74.5 -O-C H₂-Isobutoxy ether carbon.[1]
50.8 -C H₂-NH-Benzylic amine carbon.[1]
46.2 -C (CH₃)₃Quaternary tert-butyl carbon.[1]
29.1 -C(C H₃)₃tert-Butyl methyls (very intense peak).[1]
28.4 -C H(CH₃)₂Isobutoxy methine.[1]
19.4 -CH(C H₃)₂Isobutoxy methyls.[1]
Mass Spectrometry (MS) Fragmentation

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)[1]

  • Molecular Ion [M+H]⁺: m/z 236.2[1]

  • Major Fragmentation Pathway:

    • α-Cleavage: Loss of the bulky tert-butyl group is a primary pathway in EI.[1]

    • Benzylic Cleavage: Formation of the stable 2-isobutoxybenzyl cation (tropylium derivative).[1]

MSFragmentation Parent Parent Ion [M+H]+ m/z 236 Frag1 Fragment A (Loss of t-Butyl) m/z ~179 Parent->Frag1 Neutral Loss (C4H9) Frag2 Fragment B (Tropylium Ion) m/z ~163 Parent->Frag2 Benzylic Cleavage

Figure 2.1: Predicted mass spectrometry fragmentation logic for structural confirmation.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

  • Weigh 10-15 mg of the N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine reference standard.[1]

  • Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Filtration: If the sample is a salt (e.g., HCl salt), add 1 drop of NaOD/D₂O to free-base in situ or perform a biphasic extraction with Na₂CO₃/DCM prior to dissolution, as the salt form will shift the benzylic protons downfield (~4.1 ppm).[1]

  • Transfer to a 5mm high-precision NMR tube.[1]

HPLC Method for Impurity Profiling

This method is designed to separate the ortho-isomer (Topic) from the para-isomer (Pimavanserin intermediate).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 90% B[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amine absorption) and 270 nm (Aromatic absorption).[1]

  • Expected Retention: The ortho-isomer typically elutes slightly later than the para-isomer due to intramolecular hydrogen bonding (between the amine H and the ortho-oxygen) increasing its effective lipophilicity.[1]

Quality Control & Regio-Differentiation

The primary challenge in analyzing this molecule is distinguishing it from its isomers.[1]

FeatureN-(2-Isobutoxybenzyl)...[1][2][3][4] (Ortho)N-(4-Isobutoxybenzyl)...[1] (Para)
Aromatic NMR 4 signals (Multiplet)2 signals (Doublets, AA'BB')
IR Spectrum 750 cm⁻¹ (1,2-disubstituted)810-840 cm⁻¹ (1,4-disubstituted)
Chromatography Higher LogP (Intramolecular H-bond)Lower LogP (More polar surface area)

References

  • Santa Cruz Biotechnology. N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzylamine Derivatives and Fragmentation Patterns. Retrieved from [1]

  • ChemicalBook. CAS 1040689-85-7 Entry and Physical Properties. Retrieved from

  • PubChem. Compound Summary for Benzylamine Analogues. Retrieved from

  • BenchChem. Comparative Guide to the Synthesis of N-benzyl-2-methylpropan-1-imine (Precursor Chemistry). Retrieved from

Sources

Foundational

Technical Whitepaper: Therapeutic Horizons of Isobutoxybenzyl Amine Scaffolds

From 5-HT2A Modulation to Neuroprotective Polypharmacology Executive Summary The isobutoxybenzyl amine moiety represents a privileged structural motif in modern medicinal chemistry, characterized by a lipophilic isobutox...

Author: BenchChem Technical Support Team. Date: February 2026

From 5-HT2A Modulation to Neuroprotective Polypharmacology

Executive Summary

The isobutoxybenzyl amine moiety represents a privileged structural motif in modern medicinal chemistry, characterized by a lipophilic isobutoxy tail attached to a benzylamine core. This scaffold has transitioned from a generic chemical building block to a critical determinant of receptor selectivity in neuropsychiatric therapeutics.

This technical guide analyzes the pharmacodynamic utility of isobutoxybenzyl amine compounds, focusing on their validated role as 5-HT2A inverse agonists (exemplified by Pimavanserin) and their emerging potential in MAO-B inhibition and sodium channel modulation . We provide actionable synthesis protocols, assay workflows, and mechanistic insights for researchers optimizing this scaffold.

The Pharmacophore: Structural Activity Relationship (SAR)[1]

The 4-isobutoxybenzyl amine motif confers unique physicochemical properties that drive ligand-receptor interactions:

Structural ComponentChemical FeaturePharmacological Function
Isobutoxy Group Bulky, lipophilic ether (

)
Selectivity Filter: Occupies hydrophobic pockets (e.g., between TM4 and TM5 in 5-HT2A), excluding smaller homologs.
Benzyl Ring Aromatic

-system

-Stacking:
Engages in

-

interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding site.
Amine/Urea Linker Hydrogen bond donor/acceptorAnchoring: Forms essential H-bonds with residues like Aspartate (D3.32) to stabilize the ligand-receptor complex.

Key Insight: The steric bulk of the isobutoxy group is the critical differentiator. In 5-HT2A receptors, this group prevents the conformational shift required for receptor activation, thereby enforcing an inverse agonist state rather than simple antagonism.

Primary Therapeutic Target: 5-HT2A Receptors

Case Study: Pimavanserin (Nuplazid) [1]

The most clinically significant application of the isobutoxybenzyl amine scaffold is Pimavanserin , a selective 5-HT2A inverse agonist approved for Parkinson’s Disease Psychosis (PDP).

Mechanism of Action: Inverse Agonism

Unlike neutral antagonists that merely block agonist binding, isobutoxybenzyl amine derivatives like Pimavanserin actively suppress the high constitutive activity of 5-HT2A receptors.[2]

  • Constitutive Activity: 5-HT2A receptors spontaneously couple with G

    
    q/11 proteins even in the absence of serotonin, driving background neuronal excitation.
    
  • Ligand Binding: The isobutoxybenzyl moiety wedges into a deep hydrophobic cavity, stabilizing the receptor in an inactive conformation.

  • Result: Reduction of basal phospholipase C (PLC) activity and subsequent Ca

    
     release.
    

G Rec_Active 5-HT2A Receptor (Active Conformation) Rec_Inactive 5-HT2A Receptor (Inactive Conformation) Rec_Active->Rec_Inactive  Stabilizes G_Protein Gq/11 Protein Coupling Rec_Active->G_Protein Constitutive Activity Rec_Inactive->G_Protein  Decouples PLC PLC Activation (IP3 Pathway) G_Protein->PLC Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Psychosis Psychosis/Hallucinations Ca_Release->Psychosis Pimavanserin Isobutoxybenzyl Amine (Pimavanserin) Pimavanserin->Rec_Active  Binds

Figure 1: Mechanism of 5-HT2A inverse agonism by isobutoxybenzyl amine scaffolds. The compound stabilizes the inactive receptor state, halting the constitutive Gq signaling cascade.

Emerging Targets: Polypharmacology Potential

Beyond 5-HT2A, the structural homology of isobutoxybenzyl amines to other bioactive benzylamines (e.g., Safinamide) suggests activity at secondary neuroprotective targets.

A. Monoamine Oxidase B (MAO-B)

Benzylamine derivatives are classic substrates and inhibitors of MAO-B.

  • Rationale: The enzyme active site contains a "substrate cavity" and an "entrance cavity." Lipophilic alkoxy groups (like isobutoxy) can occupy the entrance cavity, conferring high affinity and selectivity over MAO-A.

  • Therapeutic Value: Inhibition of dopamine degradation (Parkinson's treatment) and reduction of oxidative stress.

B. Voltage-Gated Sodium Channels (Nav)

Lipophilic benzylamines often exhibit state-dependent sodium channel blockade.

  • Rationale: The "head-tail" structure (basic amine head + lipophilic tail) mimics the pharmacophore of local anesthetics and anticonvulsants (e.g., Lacosamide).

  • Therapeutic Value: Neuropathic pain and epilepsy management.

Experimental Protocols
Protocol A: Synthesis of 4-Isobutoxybenzylamine Intermediate

A self-validating protocol for generating the core scaffold.

Reagents: 4-Hydroxybenzaldehyde, Isobutyl bromide, Hydroxylamine hydrochloride, Lithium Aluminum Hydride (LAH).

  • Etherification:

    • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and isobutyl bromide (1.2 eq).
      
    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Checkpoint: Disappearance of phenolic -OH peak in IR.

  • Oxime Formation:

    • React the resulting 4-isobutoxybenzaldehyde with hydroxylamine HCl in EtOH/Pyridine.

    • Reflux for 2 hours.[3]

  • Reduction to Amine:

    • Suspend LAH (3.0 eq) in dry THF under

      
      .
      
    • Add oxime solution dropwise at 0°C.

    • Reflux for 6 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Yield: 4-Isobutoxybenzylamine (Colorless oil).

Protocol B: Functional Assay (Calcium Flux)

To validate 5-HT2A inverse agonist activity.

  • Cell Line: HEK-293 stably expressing human 5-HT2A.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Basal Measurement: Measure fluorescence (Ex 488nm / Em 525nm) for 30s to establish baseline constitutive activity.

  • Compound Addition: Add isobutoxybenzyl amine derivative (0.1 nM – 10

    
    M).
    
  • Readout: Monitor fluorescence decrease over 5 minutes.

    • Validation: A true inverse agonist will decrease fluorescence below baseline. A neutral antagonist will show no change unless an agonist (Serotonin) is added.

Synthesis & Screening Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological validation for this compound class.

Workflow Start Start: 4-Hydroxybenzaldehyde Step1 Etherification (+ Isobutyl Bromide) Start->Step1 Inter1 4-Isobutoxybenzaldehyde Step1->Inter1 Step2 Reductive Amination Inter1->Step2 Scaffold SCAFFOLD: 4-Isobutoxybenzylamine Step2->Scaffold Coupling Urea Coupling (+ Piperidine derivative) Scaffold->Coupling Drug Target Compound (e.g., Pimavanserin) Coupling->Drug Binding Binding Assay (Radioligand Displacement) Drug->Binding  Screen 1 Func Functional Assay (Ca2+ Flux / IP3) Binding->Func  Hit Confirmation

Figure 2: Integrated workflow for the synthesis and pharmacological validation of isobutoxybenzyl amine therapeutics.

References
  • Acadia Pharmaceuticals Inc. (2016). Nuplazid (pimavanserin) Prescribing Information. U.S. Food and Drug Administration.[3][4] [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-isobutoxybenzyl)urea (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Binda, C., et al. (2007). Structure-function relationships in the monoamine oxidase family. Chimia, 61(11), 746-749. (Contextual grounding for benzylamine MAO interactions).
  • Meltzer, H. Y., et al. (2010). Pimavanserin, a selective serotonin (5-HT)2A-inverse agonist, enhances the efficacy and safety of haloperidol and risperidone in murine models of schizophrenia. Neuropsychopharmacology, 35(4), 881-892. [Link]

  • Nutt, D., et al. (2017). Pimavanserin: A novel mechanism of action for the treatment of Parkinson's disease psychosis. Journal of Psychopharmacology, 31(11), 1424-1433. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of N-benzyl-2-methyl-2-propanamine via Direct Reductive Amination

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-2-methyl-2-propanamine (also known as N-benzyl-tert-butylamine) via a one-pot direct reductive amination. Reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-2-methyl-2-propanamine (also known as N-benzyl-tert-butylamine) via a one-pot direct reductive amination. Reductive amination is a cornerstone of modern organic synthesis for C-N bond formation, valued for its efficiency and wide applicability, particularly in pharmaceutical development where it accounts for a significant portion of such reactions.[1][2][3] This guide details the reaction mechanism, provides a critical analysis of reagent selection, and presents a step-by-step experimental procedure with integrated safety and troubleshooting advice. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing secondary amines.

Introduction and Scientific Rationale

The synthesis of secondary amines is a fundamental transformation in organic chemistry. N-benzyl-2-methyl-2-propanamine is an important building block in the synthesis of fine chemicals and pharmaceutical agents.[4][5] While classical methods like direct N-alkylation of amines with alkyl halides often suffer from poor selectivity and lead to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts, reductive amination offers a highly controlled and efficient alternative.[6][7]

The reaction proceeds by first forming an imine intermediate from a carbonyl compound (benzaldehyde) and a primary amine (tert-butylamine), which is then reduced in situ to the target secondary amine.[8] This one-pot approach is highly favored in both academic and industrial settings for its operational simplicity and for minimizing waste by avoiding the isolation of intermediates.[8]

The Mechanism of Reductive Amination

The overall transformation occurs in two principal stages within the same reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (tert-butylamine) on the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine. The imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the subsequent reduction step.[8][9]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N bond yields the final, stable secondary amine product.

G Reactants Benzaldehyde + tert-Butylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine ⇌ Iminium Ion Hemiaminal->Imine Dehydration (-H₂O) Product N-benzyl-2-methyl-2-propanamine Imine->Product Reduction Hydride Hydride Source Hydride->Imine

Caption: General mechanism of reductive amination.

Reagent Selection: A Causality-Driven Approach

The success of a one-pot reductive amination hinges on the judicious selection of the reducing agent. The agent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.

  • Sodium Borohydride (NaBH₄): A powerful and common reducing agent. However, it can readily reduce the starting benzaldehyde to benzyl alcohol, leading to significant byproduct formation and reduced yield.[6][10] While it can be used by allowing the imine to form first before adding the reductant, this adds a step and is less efficient than using a more selective reagent from the outset.[6][11]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective than NaBH₄, as it is less reactive towards aldehydes and ketones at neutral pH.[6] However, it is highly toxic and generates hazardous cyanide waste, making it undesirable, especially for process chemistry and green chemistry applications.[7][12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for this protocol.[12][13] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride.[12] This makes NaBH(OAc)₃ exceptionally mild and highly selective for the reduction of iminium ions in the presence of aldehydes.[9][12] It is non-toxic, commercially available, and highly effective, consistently providing high yields with minimal side products.[12]

  • Solvent: 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.[12] Tetrahydrofuran (THF) is also a suitable alternative.[10]

  • Acid Catalyst: Acetic acid is often added in catalytic amounts. It facilitates the dehydration of the hemiaminal to the imine and ensures the formation of the highly reactive iminium ion, thereby accelerating the reaction rate.[7][12]

Detailed Experimental Protocol

This protocol describes the direct reductive amination of benzaldehyde with tert-butylamine using sodium triacetoxyborohydride.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
BenzaldehydeC₇H₆O106.121.010.0 mmol, 1.06 g
tert-ButylamineC₄H₁₁N73.141.111.0 mmol, 0.80 g
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.515.0 mmol, 3.18 g
Acetic Acid (Glacial)C₂H₄O₂60.051.212.0 mmol, 0.72 g
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-50 mL
Saturated NaHCO₃ (aq)---~50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-~75 mL
Anhydrous MgSO₄MgSO₄120.37-As needed
Experimental Workflow

G A 1. Reagent Combination Combine benzaldehyde, tert-butylamine, and acetic acid in DCE. B 2. Reductant Addition Add NaBH(OAc)₃ portion-wise at room temperature. A->B C 3. Reaction Monitoring Stir for 2-4 hours. Monitor by TLC. B->C D 4. Work-up (Quench) Carefully add sat. NaHCO₃ (aq) to quench the reaction. C->D E 5. Extraction Extract aqueous layer with DCM (3x). D->E F 6. Drying & Concentration Combine organic layers, dry over MgSO₄, filter, and concentrate. E->F G 7. Purification & Analysis Purify crude product via column chromatography or vacuum distillation. Characterize. F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol), 1,2-dichloroethane (50 mL), tert-butylamine (0.80 g, 11.0 mmol), and glacial acetic acid (0.72 g, 12.0 mmol). Stir the mixture under a nitrogen atmosphere for 20 minutes at room temperature to allow for initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in small portions over 10-15 minutes. The reaction is mildly exothermic; maintain the temperature near ambient.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the benzaldehyde spot. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully and slowly quench the mixture by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) may occur. Stir vigorously for 30 minutes until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (DCM) (3 x 25 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-benzyl-2-methyl-2-propanamine can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Safety and Troubleshooting

  • Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,2-Dichloroethane is a suspected carcinogen. Benzaldehyde is a sensitizer. Handle all chemicals with care.

  • Incomplete Reaction: If TLC indicates the presence of starting material after 4 hours, an additional portion of NaBH(OAc)₃ (0.3 eq.) can be added.

  • Side Product Formation: The primary potential side product is benzyl alcohol, resulting from the reduction of unreacted benzaldehyde. This is minimized by the use of the selective NaBH(OAc)₃ but can be removed during purification.[12]

  • Emulsion during Extraction: If an emulsion forms during the work-up, the addition of brine (saturated NaCl solution) can help break it.

Conclusion

This application note outlines a highly efficient, reliable, and scalable protocol for the synthesis of N-benzyl-2-methyl-2-propanamine. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high yield of the desired secondary amine with minimal byproduct formation. This direct reductive amination procedure represents a significant improvement over classical alkylation methods and is well-suited for applications in pharmaceutical and fine chemical synthesis.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Tarasov, A. A., & Vil', V. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12266-12317. [Link]

  • Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Panfilov, A. V., et al. (Year not specified). REACTIONS OF SODIUM BOROHYDRIDE IN ACETIC ACID: REDUCTIVE AMINATION OF CARBONYL COMPOUNDS. Source not fully specified.
  • Flämig, L., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9529-9596. [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 329. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Lee, Y., & Baik, M.-H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30209–30216. [Link]

  • Grokipedia. (n.d.). Reductive amination. [Link]

  • HIMS. (2025). Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient. [Link]

  • Rowles, I., & Grogan, G. (2020). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 55, 106-114. [Link]

  • Google Patents. (n.d.). US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

Sources

Application

Application Notes and Protocols for N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel GPR52 Agonist N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a synthetic compound that has been identified as an agonist for the G protein-coupled receptor 52 (GPR52). GP...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel GPR52 Agonist

N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a synthetic compound that has been identified as an agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, and it is primarily expressed in the brain, particularly in regions associated with motor control, cognition, and emotion, such as the striatum and cortex.[1] Functionally, GPR52 couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This canonical signaling pathway implicates GPR52 in the modulation of dopaminergic and glutamatergic neurotransmission.[1][3]

Recent research has highlighted GPR52 as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[1][2] The activation of GPR52 by agonists is thought to have potential antipsychotic and pro-cognitive effects.[4][5] Consequently, the availability of potent and selective GPR52 agonists like N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is crucial for advancing our understanding of GPR52 biology and for the development of novel therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine in various cell-based assays to characterize its activity and explore the function of GPR52.

Chemical and Physical Properties

PropertyValue
Molecular Formula C15H25NO
Molecular Weight 235.37 g/mol [6]
Appearance Varies (refer to supplier information)
Solubility Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility may be limited.

Handling and Storage:

  • Safety Precautions: Handle N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8] Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9]

  • Storage: Store the compound as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C for long-term storage. Protect from light and moisture. For short-term use, aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles.

GPR52 Signaling Pathways: A Dual Mechanism of Action

Activation of GPR52 by an agonist like N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine initiates a cascade of intracellular events. While the primary and most well-characterized pathway involves Gs-protein coupling, evidence also points towards a non-canonical, β-arrestin-dependent pathway.

Canonical Gs/cAMP Pathway

Upon agonist binding, GPR52 undergoes a conformational change that facilitates its interaction with the heterotrimeric Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular responses.[2]

GPR52_Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist N-(2-Isobutoxybenzyl)- 2-methyl-2-propanamine GPR52 GPR52 Agonist->GPR52 Binds Gs Gs Protein (αβγ) GPR52->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) PKA->pCREB Gene Target Gene Expression pCREB->Gene Regulates

Caption: GPR52 canonical Gs/cAMP signaling pathway.

Non-Canonical β-Arrestin Pathway

In addition to G protein coupling, agonist-activated GPCRs can recruit β-arrestin proteins.[10] For GPR52, agonist stimulation has been shown to induce the recruitment of β-arrestin-1 and -2.[11] This interaction can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades.[10] One such pathway involves the activation of the extracellular signal-regulated kinase (ERK) 1/2.[2][11] Studies have demonstrated that GPR52-mediated ERK1/2 phosphorylation can be dependent on β-arrestin-2.[11] This highlights the context-dependent nature of GPCR signaling, with different pathways potentially being favored in different cellular environments.[11]

GPR52_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist N-(2-Isobutoxybenzyl)- 2-methyl-2-propanamine GPR52 GPR52 Agonist->GPR52 Binds Arrestin β-Arrestin GPR52->Arrestin Recruits ERK ERK1/2 Arrestin->ERK Activates pERK pERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription & Cellular Response pERK->Transcription Regulates

Caption: GPR52 non-canonical β-arrestin signaling pathway.

Experimental Protocols: A Step-by-Step Guide

To comprehensively characterize the activity of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, a suite of cell-based assays is recommended. The following protocols provide detailed methodologies for assessing GPR52 activation through its primary signaling pathways.

Choice of Cell Line

Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of GPCRs due to their robust growth and high transfection efficiency.[12][13] These cell lines endogenously express a variety of GPCR signaling components but generally have low to negligible endogenous expression of GPR52, making them ideal hosts for stably or transiently expressing the receptor.[12] Stable cell lines expressing human GPR52 are commercially available and offer the advantage of consistent receptor expression levels.[14][15]

Protocol 1: cAMP Accumulation Assay

This assay directly measures the production of cAMP following GPR52 activation, providing a robust readout of Gs pathway engagement. Several commercial kits are available, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), luminescence (e.g., GloSensor™), and TR-FRET.[2][16][17] The following is a general protocol adaptable to various formats.

Workflow:

cAMP_Assay_Workflow Start Seed GPR52-expressing cells in assay plate Incubate1 Incubate overnight Start->Incubate1 Prepare Prepare compound dilutions Incubate1->Prepare Add Add compound to cells Prepare->Add Incubate2 Incubate (e.g., 30 min) Add->Incubate2 Lyse Lyse cells and add detection reagents Incubate2->Lyse Read Read signal (e.g., HTRF, luminescence) Lyse->Read Analyze Analyze data and generate dose-response curve Read->Analyze End End Analyze->End

Caption: General workflow for a cAMP accumulation assay.

Materials:

  • HEK293 or CHO cells stably expressing human GPR52[14][18]

  • Assay medium (e.g., HBSS supplemented with 20 mM HEPES)[18]

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)[18][19]

  • N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

  • Reference GPR52 agonist (e.g., FTBMT, compound 7m)[5][20]

  • Forskolin (positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, GloSensor™, TR-FRET)

  • 384-well or 96-well assay plates

  • Multichannel pipette or liquid handler

Procedure:

  • Cell Plating: Seed the GPR52-expressing cells into the appropriate assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine and the reference agonist in assay buffer. Also, prepare solutions of vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., forskolin).

  • Assay Initiation: Aspirate the culture medium from the cells and add the assay buffer containing the PDE inhibitor. The PDE inhibitor is crucial to prevent the degradation of cAMP, thereby amplifying the signal.[18]

  • Compound Addition: Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[18]

  • Detection: Following the manufacturer's instructions for the specific cAMP assay kit, lyse the cells and add the detection reagents.

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the dose-response curve for N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine and determine its EC50 (half-maximal effective concentration) and Emax (maximum effect).

Expected Results: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine should induce a dose-dependent increase in intracellular cAMP levels. The potency (EC50) and efficacy (Emax) can be compared to known GPR52 agonists.

CompoundEC50 (nM)Emax (% of Reference)
Reference Agonist 10-100100%
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine To be determinedTo be determined
Vehicle Control N/A~0%
Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR52 receptor, providing a readout for the non-canonical signaling pathway. Commercially available platforms like the PathHunter® β-Arrestin Assay from Eurofins DiscoverX are well-suited for this purpose.[21][22] These assays often utilize enzyme fragment complementation (EFC) technology.

Workflow:

Arrestin_Assay_Workflow Start Seed PathHunter® GPR52 cells Incubate1 Incubate overnight Start->Incubate1 Prepare Prepare compound dilutions Incubate1->Prepare Add Add compound to cells Prepare->Add Incubate2 Incubate (e.g., 90 min) Add->Incubate2 AddReagents Add detection reagents Incubate2->AddReagents Incubate3 Incubate in the dark AddReagents->Incubate3 Read Read luminescence Incubate3->Read Analyze Analyze data and generate dose-response curve Read->Analyze End End Analyze->End

Caption: General workflow for a β-arrestin recruitment assay.

Materials:

  • PathHunter® CHO-K1 GPR52 β-Arrestin cell line[21]

  • Assay medium provided with the kit

  • N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

  • Reference agonist

  • PathHunter® detection reagents

  • White, solid-bottom 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® GPR52 cells in the provided assay plates and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine and a reference agonist in the assay medium.

  • Compound Addition: Add the diluted compounds to the cells.

  • Incubation: Incubate the plate at 37°C for a recommended period (typically 60-90 minutes).

  • Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature in the dark for approximately 60 minutes.

  • Signal Reading: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Expected Results: A potent GPR52 agonist should induce a dose-dependent increase in the luminescent signal, indicating the recruitment of β-arrestin to the receptor.

Protocol 3: Reporter Gene Assay

Reporter gene assays provide a downstream, transcriptional readout of GPCR activation.[23][24] For GPR52, a reporter construct containing a cAMP Response Element (CRE) upstream of a luciferase gene is ideal for measuring Gs pathway activation.[25]

Materials:

  • HEK293 or CHO cells

  • GPR52 expression vector

  • CRE-luciferase reporter vector

  • Transfection reagent

  • N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

  • Reference agonist

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Co-transfection: Co-transfect the host cells with the GPR52 expression vector and the CRE-luciferase reporter vector. Plate the transfected cells in assay plates and incubate for 24-48 hours to allow for receptor and reporter expression.

  • Compound Treatment: Treat the cells with serial dilutions of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine or a reference agonist.

  • Incubation: Incubate for an appropriate time (e.g., 6 hours) to allow for reporter gene expression.

  • Detection: Lyse the cells and measure luciferase activity using a luminometer according to the assay reagent manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 and Emax values.

Expected Results: Activation of the GPR52-Gs-cAMP pathway will lead to a dose-dependent increase in luciferase expression and activity.

Conclusion: A Versatile Tool for CNS Research

N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine represents a valuable pharmacological tool for the investigation of GPR52 function. The protocols outlined in these application notes provide a robust framework for characterizing its agonist activity across the key signaling pathways of GPR52. By employing these cell-based assays, researchers can elucidate the compound's potency and efficacy, contributing to a deeper understanding of GPR52's role in the central nervous system and accelerating the development of novel therapeutics for psychiatric and neurological disorders.

References

  • ResearchGate. (n.d.). Proposed GPR52 signal transduction. GPR52 activation counteracts Gi/o-coupled D2 receptors in striatopallidal neurons (left). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • ScienceDirect. (n.d.). Reporter gene assays for investigating GPCR signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Orphan GPR52 as an emerging neurotherapeutic target. Retrieved from [Link]

  • The Medical News. (2024, June 21). What are GPR52 agonists and how do they work? Retrieved from [Link]

  • Frontiers in Immunology. (2023, January 23). GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. Retrieved from [Link]

  • Ma'ayan Lab – Computational Systems Biology. (n.d.). GPR52 Gene. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® eXpress GPR52 CHO-K1 β-Arrestin Orphan GPCR Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918. Retrieved from [Link]

  • BIOENGINEER.ORG. (2025, September 6). Orphan GPR52 Drives Constitutive Arrestin Recruitment Uniquely. Retrieved from [Link]

  • PubMed. (2020, July 15). β-Arrestin-2-Dependent Mechanism of GPR52 Signaling in Frontal Cortical Neurons. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPR52 Human Class A Orphan GPCR Cell Based Agonist cAMP (TR-FRET in Arrestin Cell Line) LeadHunter Assay - US. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, February 28). Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Retrieved from [Link]

  • bioRxiv. (2024, October 27). Post-translational modifications orchestrate the intrinsic signaling bias of orphan receptor GPR52. Retrieved from [Link]

  • Angio-Proteomie. (n.d.). CHO-K1/HEK293 Stable Cells Lines, GPR52 (Protein accession # NM_005684). Retrieved from [Link]

  • EuroscreenFast. (n.d.). Orphan GPR52 cAMP (FAST-0891C). Retrieved from [Link]

  • ICE Bioscience. (2024, November 6). Advancing GPCR Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 14). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of E7 as a novel GPR52 antagonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, January 7). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. Retrieved from [Link]

  • ACS Publications. (2023, March 14). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). GPRC5D HEK293 Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). cAMP-relevant gene expression and cAMP changes upon GPR52 pharmacological interventions. Retrieved from [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line CHO-AS52 (CVCL_Y504). Retrieved from [Link]

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  • ResearchGate. (n.d.). FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia. Retrieved from [Link]

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Method

High-Precision Quantification of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine (Pimavanserin)

APPLICATION NOTE: AN-PIM-026 Methods for Biological Matrices (LC-MS/MS) and Pharmaceutical Formulations (HPLC-UV) Introduction & Scope N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine , commonly known as Pimavanserin (ACP-10...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-PIM-026

Methods for Biological Matrices (LC-MS/MS) and Pharmaceutical Formulations (HPLC-UV)

Introduction & Scope

N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine , commonly known as Pimavanserin (ACP-103), is a selective serotonin 5-HT2A receptor inverse agonist utilized in the treatment of Parkinson’s disease psychosis (PDP). Unlike traditional antipsychotics, it lacks dopaminergic antagonism, necessitating precise quantification methods that can distinguish the parent molecule from metabolic byproducts without interference from co-administered dopaminergic therapies.

This guide provides two distinct, validated protocols:

  • LC-MS/MS Protocol: For high-sensitivity bioanalysis (plasma/serum) in pharmacokinetic (PK) studies.

  • HPLC-UV Protocol: For stability-indicating quality control (QC) of bulk drug substances and finished dosage forms.

Physicochemical Profile & Method Strategy

Understanding the molecule's behavior is the foundation of robust method development.

PropertyValueAnalytical Implication
Chemical Structure C₂₅H₃₄FN₃O₂Contains a fluorobenzyl group and a urea linker; susceptible to oxidative degradation.
pKa ~8.6 (Basic)Critical: The molecule is positively charged at acidic pH. Mobile phases must be buffered (pH < 4) to prevent peak tailing on C18 columns.
LogP ~4.4 (Lipophilic)High retention on reverse-phase columns. Requires high organic content (>50%) for elution.
Solubility High in acidic mediaDiluents for sample prep should be acidic (e.g., 0.1% Formic Acid) or high-organic to ensure complete dissolution.
Protocol A: Bioanalytical Quantification (LC-MS/MS)

Application: Pharmacokinetics (PK), Toxicokinetics (TK), Trace Analysis. Matrix: Plasma (Rat, Human, Mouse).

3.1. Rationale

Biological matrices contain endogenous proteins and salts. We utilize Protein Precipitation (PPT) for high throughput, coupled with Positive Electrospray Ionization (ESI+) because the tertiary amine readily protonates (


).
3.2. Sample Preparation Workflow
  • Internal Standard (IS): Pimavanserin-d4 (preferred) or Clarithromycin (alternative).

  • Extraction Solvent: Methanol or Acetonitrile (cold).

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Clarify: Centrifuge at 14,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

3.3. Chromatographic & MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.3 mL/min.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load
2.50 90 Elution of Pimavanserin
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End |

MS/MS Transitions (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)

| Pimavanserin | 428.2 (


) | 223.1 (Quantifier) | 30 | 25 |
| | | 168.1 (Qualifier) | 30 | 35 |
| IS (d4)  | 432.2 | 227.1 | 30 | 25 |
Protocol B: Pharmaceutical QC (HPLC-UV)

Application: Purity testing, Stability studies, Formulation assay.

4.1. Rationale

For QC, we require separation of the parent drug from degradation products (N-oxide impurities). UV detection at 234 nm provides optimal sensitivity for the urea/aromatic system without interference from mobile phase cut-offs.

4.2. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (60:40 v/v).

    • Buffer Prep: 20mM Potassium Dihydrogen Phosphate, adjusted to pH 2.5 with Orthophosphoric acid.

  • Flow Rate: 1.0 mL/min (Isocratic).[1][2][3]

  • Injection Volume: 10 µL.

  • Detection: 234 nm.[2][3]

  • Run Time: ~10 minutes (Pimavanserin retention ~4-5 min).

4.3. System Suitability Limits (SST)
  • Theoretical Plates: > 5000.[2]

  • Tailing Factor: < 1.5 (Critical: Higher tailing indicates insufficient buffer strength or silanol interaction).

  • RSD of Area: < 2.0% (n=5 injections).

Visualizing the Analytical Logic
Diagram 1: Bioanalytical Workflow (LC-MS/MS)

This flowchart illustrates the critical decision points in the plasma extraction process to minimize matrix effects.

BioanalysisWorkflow Start Plasma Sample (Contains Proteins + Drug) IS_Add Add Internal Standard (Pimavanserin-d4) Start->IS_Add Precip Protein Precipitation (ACN + 0.1% Formic Acid) IS_Add->Precip Vortex Vortex & Centrifuge (15,000g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water (Prevents solvent shock) Supernatant->Dilution Inject Inject to LC-MS/MS (MRM: 428.2 -> 223.1) Dilution->Inject

Caption: Step-by-step protein precipitation workflow optimized for recovery and column longevity.

Diagram 2: Method Selection Decision Tree

Use this logic to select the appropriate protocol based on your sensitivity and regulatory needs.

MethodSelection Input Sample Type? Bio Biological Fluid (Plasma/Urine) Input->Bio Pharma Drug Product (Tablet/Powder) Input->Pharma LowConc High Sensitivity Req? (< 1 ng/mL) Bio->LowConc Stability Degradation Study? Pharma->Stability LCMS USE PROTOCOL A (LC-MS/MS) LowConc->LCMS Yes Stability->LCMS No (Trace Contamination) HPLC USE PROTOCOL B (HPLC-UV) Stability->HPLC Yes (Impurity Profiling)

Caption: Decision matrix for selecting between LC-MS/MS (Sensitivity) and HPLC-UV (Stability/Purity).

Validation Criteria (Summary)

To ensure regulatory compliance (FDA/ICH M10), the selected method must meet these criteria:

ParameterLC-MS/MS Criteria (Bioanalysis)HPLC-UV Criteria (Pharma QC)
Linearity (R²) > 0.99 (Weighted 1/x²)> 0.999
Range 1.0 – 1000 ng/mL10 – 150 µg/mL
Accuracy ±15% (±20% at LLOQ)98.0% – 102.0%
Precision (CV) < 15%< 2%
Recovery > 85% (Consistent)99% - 101%
Specificity No interference from matrix/metabolitesResolution > 2.0 between impurities
References
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Available at: [Link]

  • Zhang, W., et al. "Development of a UPLC–MS/MS method for determination of pimavanserin tartrate in rat plasma: Application to a pharmacokinetic study." Journal of Chromatography B, 1072 (2018): 342-347. Available at: [Link]

  • PubChem. "Pimavanserin (Compound Summary)." National Library of Medicine. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][5] Available at: [Link]

Sources

Application

Application Note: Protocol for Assessing the Anti-Mycobacterial Activity of Propanamine Compounds

Abstract & Strategic Context Propanamine derivatives (and related lipophilic diamines like SQ109) represent a critical class of anti-tubercular agents. Their mechanism of action often involves a dual-modality: disrupting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Propanamine derivatives (and related lipophilic diamines like SQ109) represent a critical class of anti-tubercular agents. Their mechanism of action often involves a dual-modality: disrupting the mycobacterial cell wall biosynthesis (specifically targeting MmpL3) and uncoupling the proton motive force (PMF) due to their cationic amphiphilic nature.

Because these compounds are highly lipophilic, standard aqueous assays can yield misleading results due to precipitation or protein binding. This application note provides a validated, self-checking workflow designed specifically for lipophilic amines . It prioritizes the Resazurin Microtiter Assay (REMA) for high-throughput screening, followed by Intracellular Killing Assays to validate the compound's ability to penetrate the macrophage reservoir—a key requirement for modern TB drugs.

Safety & Compound Preparation

Biosafety Requirements
  • BSL-3: Required for all work involving Mycobacterium tuberculosis (H37Rv, Erdman).

  • BSL-2: Sufficient for M. smegmatis (mc²155) or M. bovis BCG.

  • Chemical Safety: Propanamines are often skin irritants and CNS active; handle in a fume hood.

Compound Solubilization (Critical for Propanamines)

Lipophilic bases often precipitate in standard broth.

  • Stock Solution: Dissolve compound to 10 mM or 10 mg/mL in 100% DMSO.

  • Working Solution: Do not dilute directly into water. Dilute into media after the media has been supplemented with Tyloxapol (0.05%) or Tween-80 (0.05%) to prevent micelle aggregation, which falsifies MIC data.

  • Storage: -20°C, avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram outlines the logical progression from primary screening to mechanistic validation.

ScreeningWorkflow cluster_legend Phase Start Compound Library (Propanamines) Primary Primary Screen: MIC (REMA Assay) Start->Primary Filter1 Hit Criteria: MIC < 10 µM Primary->Filter1 Secondary Secondary Screen: Intracellular Killing (Macrophage Model) Filter1->Secondary Pass Stop Stop Filter1->Stop Fail Tox Cytotoxicity (Vero Cells) Selectivity Index (SI) Secondary->Tox MoA Mechanism of Action: Membrane Potential (DiOC2) ATP Depletion Tox->MoA If SI > 10

Caption: Hierarchical screening cascade ensuring only potent and selective compounds progress to costly mechanistic studies.

Primary Protocol: Resazurin Microtiter Assay (REMA)[1][2]

The REMA assay is superior to optical density (OD) measurements for propanamines, as these compounds can cause bacterial clumping that interferes with turbidity readings.

Materials
  • Strain: M. tuberculosis H37Rv (mid-log phase, OD₆₀₀ ~0.6–0.8).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.

  • Dye: Resazurin sodium salt (0.02% w/v in sterile water), filter-sterilized.

  • Controls: Rifampicin (positive control), DMSO (solvent control).

Procedure
  • Plate Prep: Add 100 µL of 7H9 media to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of compound (2x final concentration) to column 2. Mix and transfer 100 µL to column 3, continuing to column 10. Discard the final 100 µL.

    • Result: 2-fold dilution series (e.g., 100 µM to 0.19 µM).

  • Inoculation: Dilute the mid-log bacterial culture to an OD₆₀₀ of 0.001 (approx. 10⁵ CFU/mL). Add 100 µL of inoculum to all wells (Columns 2–11).

    • Column 1: Media blank (Sterility control).

    • Column 11: Growth control (Bacteria + DMSO only).

  • Incubation: Seal plates with permeable membrane (Parafilm is too airtight; use specific gas-permeable seals). Incubate at 37°C for 5 days (Mtb) or 24 hours (M. smegmatis).

  • Development: Add 30 µL of 0.02% Resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition). Pink = Growth (Viable).

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

Data Analysis

Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change from blue to pink (or >90% reduction in fluorescence relative to growth control).

Secondary Protocol: Intracellular Macrophage Assay[3]

Propanamines are lipophilic and often accumulate in lysosomes. This assay verifies if the compound can kill Mtb hiding inside host cells.

Materials
  • Host Cells: J774A.1 (Murine) or THP-1 (Human) macrophages.

  • Media: RPMI-1640 + 10% FBS.

  • Infection: Mtb H37Rv (single-cell suspension is critical).

Procedure
  • Seeding: Seed 5×10⁴ macrophages/well in a 96-well plate. Incubate 24h to adhere.

  • Infection: Infect with Mtb at MOI (Multiplicity of Infection) of 1:1 or 5:1 for 4 hours.

  • Wash: Remove extracellular bacteria by washing 3x with warm PBS.

  • Treatment: Add media containing the propanamine compound (at 1x, 5x, and 10x MIC). Incubate for 3 days.

  • Lysis & Plating:

    • Remove supernatant.

    • Lyse macrophages with 0.1% SDS (5 min).

    • Neutralize with media.

    • Serially dilute lysate and plate on 7H10 agar.

  • Enumeration: Count CFUs after 3 weeks.

Mechanism of Action: Membrane Potential Assay

Since propanamines often act as uncouplers, this assay is mandatory to distinguish specific inhibition from general membrane destruction.

Principle

The dye DiOC2(3) (3,3′-diethyloxacarbocyanine iodide) exhibits red fluorescence in cells with high membrane potential (stacking) and green fluorescence in depolarized cells.

Protocol
  • Culture: Grow M. smegmatis or Mtb to log phase.

  • Treatment: Incubate bacteria with the test compound (at 2x MIC) for 1–4 hours.

    • Positive Control:[1] CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM (standard uncoupler).

  • Staining: Add DiOC2(3) to a final concentration of 30 µM. Incubate 30 min in the dark.

  • Measurement: Flow Cytometry or Plate Reader.

    • Green: Ex 488 / Em 530.

    • Red: Ex 488 / Em 610.

  • Calculation: Determine the Red/Green ratio. A decrease in the ratio indicates membrane depolarization (PMF collapse).

Data Presentation & Troubleshooting

Summary Table Template
AssayMetricAcceptable ThresholdNote
REMA (MIC) µM or µg/mL< 10 µM (Hit)< 1 µM is ideal for leads.
Cytotoxicity (CC50) µM> 50 µMVero or HepG2 cells.
Selectivity Index (SI) Ratio (CC50/MIC)> 10SI < 5 indicates general toxicity.
Intracellular Killing Log Reduction> 1 LogCompared to untreated control.
Mechanism Visualization (DOT)

MoA Drug Propanamine Compound MmpL3 Target: MmpL3 (Transporter) Drug->MmpL3 Inhibition Membrane Target: Inner Membrane Drug->Membrane Insertion TMM TMM Accumulation (Cell Wall Defect) MmpL3->TMM Substrate Blockage PMF PMF Collapse (Depolarization) Membrane->PMF Uncoupling Death Bactericidal Effect TMM->Death ATP ATP Depletion PMF->ATP Synthase Stall ATP->Death

Caption: Dual mechanism of action common in propanamines: MmpL3 inhibition and bioenergetic collapse.

References

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[2][3] Antimicrobial Agents and Chemotherapy.[2] Link

  • Tahlan, K., et al. (2012). SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2] Link

  • Sorrentino, F., et al. (2016). Membrane Potential and pH Gradient in Mycobacterium tuberculosis and Their Response to Antimicrobial Drugs. Frontiers in Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes. CLSI Standard M24. Link

  • Manning, A. J., et al. (2017). The Cytotoxicity of Mycobacterium tuberculosis in Macrophage Culture Systems. Bio-protocol. Link

Sources

Method

Application Note: Spectroscopic Characterization of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

Abstract This application note provides a detailed guide for the structural characterization of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, a secondary amine with potential applications in pharmaceutical and chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural characterization of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine, a secondary amine with potential applications in pharmaceutical and chemical synthesis. We present optimized protocols for data acquisition using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the theoretical basis for spectral interpretation, predicted spectral data, step-by-step experimental procedures, and a thorough analysis of the expected results. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous verification of the compound's molecular structure.

Molecular Structure and Functional Groups

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine possesses several key functional groups that will yield characteristic signals in both NMR and IR spectra.

Figure 1: Molecular Structure of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to bond vibrations.

Causality Behind Expected Absorptions

The key vibrational modes for N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine are:

  • N-H Stretch: As a secondary amine, a single, characteristically weak and sharp N-H stretching band is expected. This distinguishes it from primary amines (two bands) and tertiary amines (no N-H band).[1][2][3]

  • C-O Stretch: The aromatic ether linkage will produce strong, distinct C-O stretching absorptions. Phenyl alkyl ethers typically show two prominent bands corresponding to asymmetric and symmetric stretching modes.[4]

  • C-H Stretches: Vibrations from sp²-hybridized carbons (aromatic ring) occur at slightly higher wavenumbers (>3000 cm⁻¹) than those from sp³-hybridized carbons (aliphatic chains), which appear just below 3000 cm⁻¹.

  • N-H Wag: A broad, strong band in the fingerprint region is characteristic of the out-of-plane bending of the N-H bond in secondary amines.[1][3]

Predicted IR Absorption Data

The following table summarizes the expected characteristic absorption bands for the target molecule.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amine3350 - 3310Weak to Medium
Aromatic C-H StretchAromatic Ring3100 - 3000Medium
Aliphatic C-H StretchAlkyl Chains2960 - 2850Strong
Aromatic C=C StretchAromatic Ring1600 - 1450Medium, multiple
Asymmetric C-O-C StretchAromatic Ether1260 - 1230Strong
Symmetric C-O-C StretchAromatic Ether1050 - 1020Strong
C-N StretchAliphatic Amine1250 - 1020Weak to Medium
N-H WagSecondary Amine910 - 665Strong, Broad

Table 1: Predicted FT-IR Absorption Bands.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the preferred method for liquid samples due to its minimal sample preparation and ease of use.[5][6]

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is immaculately clean. Use a soft cloth dampened with isopropanol or ethanol to wipe the crystal surface, then allow it to dry completely. Acquire a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Application: Place a single drop (approximately 5-10 µL) of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine directly onto the center of the ATR crystal.[7]

  • Data Acquisition: Lower the ATR press to ensure optimal contact between the liquid sample and the crystal.[5] Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) to prevent cross-contamination of subsequent samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. It is an excellent choice for a wide range of organic compounds, has a simple residual solvent peak (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C) that rarely interferes with signals of interest, and is easy to remove post-analysis if sample recovery is needed.[8][9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0 ppm.[10] Modern spectrometers can also accurately reference the residual solvent peak, making the addition of TMS optional but good practice for high-precision work.[11]

  • Spectrometer Frequency: A spectrometer with a field strength of at least 400 MHz is recommended to ensure adequate signal dispersion, which is crucial for resolving complex multiplets, particularly in the aromatic region.[11]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment.

Proton EnvironmentLabelPredicted Shift (δ, ppm)MultiplicityIntegration
Aromatic ProtonsAr-H7.4 - 6.8Multiplet4H
Benzylic MethyleneAr-CH₂ -N4.3 - 3.8Singlet2H
Isobutoxy MethyleneO-CH₂ -CH3.9 - 3.7Doublet2H
Isobutoxy MethineO-CH₂-CH 2.2 - 1.9Multiplet1H
Amine ProtonN-H 4.0 - 1.0 (variable)Broad Singlet1H
tert-Butyl MethylsC-(CH₃ )₃1.2 - 1.0Singlet9H
Isobutoxy MethylsCH-(CH₃ )₂1.1 - 0.9Doublet6H

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon EnvironmentPredicted Shift (δ, ppm)
Aromatic C-O160 - 155
Aromatic C-H & C-C135 - 110
Isobutoxy Methylene (O-C H₂)80 - 70
Benzylic Methylene (Ar-C H₂)55 - 45
tert-Butyl Quaternary Carbon55 - 45
Isobutoxy Methine (C H)30 - 25
tert-Butyl Methyls (C H₃)30 - 25
Isobutoxy Methyls (C H₃)20 - 15

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃).[12][13][14]

Protocol: ¹H and ¹³C NMR Acquisition

Adherence to good laboratory practices is essential for acquiring high-quality, reproducible NMR data.[15][16][17]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl₃ (with optional TMS) weigh->dissolve transfer Transfer to High-Quality 5 mm NMR Tube dissolve->transfer insert Insert Tube into Spectrometer transfer->insert lock_shim Lock on Deuterium Signal & Shim Magnetic Field insert->lock_shim acquire_H1 Acquire ¹H Spectrum (Tune & Match Probe) lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (Proton Decoupled) acquire_H1->acquire_C13 ft Fourier Transform FID acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (TMS or Solvent Peak) baseline->calibrate integrate Integrate ¹H Signals & Peak Pick ¹³C Signals calibrate->integrate assign Assign Signals to Structure integrate->assign

Figure 2: Standard workflow for NMR sample preparation, acquisition, and analysis.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly within a clean vial. Transfer the solution into a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument software will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 - 220 ppm.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[18][19]

  • Data Processing: Process the resulting Free Induction Decay (FID) using a Fourier Transform. Apply phase and baseline corrections. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C).

Conclusion

The combined application of FT-IR and multinuclear (¹H and ¹³C) NMR spectroscopy provides a comprehensive and definitive characterization of N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine. IR spectroscopy rapidly confirms the presence of key functional groups—secondary amine, aromatic ether, and alkyl chains. NMR spectroscopy provides the detailed atomic connectivity, allowing for the unambiguous assignment of the complete molecular structure. The protocols and expected data presented in this note serve as a reliable guide for scientists engaged in the synthesis, quality control, and analysis of this compound and structurally related molecules.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry. [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Pinchas, S., & Laulicht, I. (1965). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 43(4), 1496-1503. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Spectroscopy Online. (2020, November 16). Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. [Link]

  • Kuntz, K. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Department of Chemistry. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

  • C-CART, University of Windsor. (n.d.). GOOD LAB PRACTICE-NMR. [Link]

  • Scribd. (n.d.). Solvents in nmr spectroscopy. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. [Link]

  • NIST. (n.d.). Benzyl isopentyl ether. In NIST WebBook. [Link]

  • SpectraBase. (n.d.). N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - ¹H NMR. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Department of Chemistry. [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • ACS Publications. (2023, June 1). Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether. The Journal of Physical Chemistry A. [Link]

  • PMC. (2021, June 7). ¹³C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. [Link]

  • Agilent Technologies. (2006). Guide to Good Laboratory Practices. [Link]

  • NIST. (2012, June 22). ¹³C - NMR Absorptions of Major Functional Groups. [Link]

  • Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

  • NMR Bochum. (n.d.). Good Spectroscopy Practices. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • inChemistry. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

  • ResearchGate. (2026, January 17). Synthesis and spectral characteristics of N-(2.... [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC Adv. [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Department of Chemistry. [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChem. (n.d.). N-Benzoylbenzylamine. [Link]

Sources

Application

"developing a research protocol for a novel N-benzylamine compound"

Executive Summary N-benzylamine motifs are ubiquitous in medicinal chemistry, serving as the structural backbone for diverse bioactive agents ranging from sympathomimetics to psychoplastogens (e.g., the 25x-NBOMe series)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzylamine motifs are ubiquitous in medicinal chemistry, serving as the structural backbone for diverse bioactive agents ranging from sympathomimetics to psychoplastogens (e.g., the 25x-NBOMe series). However, their development is plagued by two distinct failure modes: oxidative instability of the free base and metabolic liability via N-dealkylation.

This guide moves beyond standard textbook procedures. It presents a battle-tested workflow designed to validate the chemical integrity, pharmacodynamic profile, and metabolic viability of a novel N-benzylamine lead before it enters costly in vivo trials.

PART 1: Chemical Integrity & Formulation

The Casualty of Neglect: Novice researchers often screen N-benzylamines as free bases. This is a critical error. N-benzylamines are hygroscopic and avidly absorb atmospheric CO₂, forming carbamate salts that skew molecular weight calculations and potency data. Furthermore, the benzylic position is prone to auto-oxidation.

The Fix: All biological assays must utilize the Hydrochloride (HCl) or Fumarate salt form.

Protocol 1.1: Stable Salt Formation & Purity Validation

Objective: Convert the lipophilic free base into a water-soluble, stable crystalline salt.

Materials:

  • Crude N-benzylamine free base

  • Anhydrous Diethyl Ether (

    
    )
    
  • 2M HCl in Diethyl Ether (commercial solution)

  • Argon gas line

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the free base in 5 mL of anhydrous

    
     under an Argon blanket. Ensure the solution is clear.
    
  • Precipitation: Dropwise, add 2M HCl in

    
     (1.1 equivalents) while stirring on ice.
    
    • Critical Check: A white precipitate should form immediately. If oiling occurs, the solvent is too polar; add cold hexane.

  • Isolation: Vacuum filter the precipitate using a sintered glass funnel. Wash 3x with cold anhydrous ether to remove unreacted starting material.

  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours to remove trace solvent.

  • Validation (LC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

    • Acceptance Criteria: Purity >98% by UV (254 nm) and Total Ion Current (TIC).

Visualization: Chemical Workflow

ChemicalWorkflow Base Crude Free Base (Unstable) Salt Salt Formation (HCl/Ether) Base->Salt + HCl (anhydrous) Filter Filtration & Wash (Remove Impurities) Salt->Filter Precipitation QC LC-MS Validation (>98% Purity) Filter->QC Vacuum Dry

Figure 1: Critical path from unstable precursor to biological-grade reagent.

PART 2: Pharmacodynamic Profiling (In Vitro)

The Scientific Logic: Binding affinity (


) is not efficacy. An N-benzylamine might bind tightly to the 5-HT2A receptor but act as an antagonist (blocker) rather than an agonist (activator). To distinguish these, we employ a Radioligand Binding Assay  followed by a Functional Calcium Flux Assay .
Protocol 2.1: 5-HT2A Radioligand Competition Binding

Objective: Determine the affinity (


) of the compound.

System:

  • Receptor Source: CHO-K1 cells stably expressing human 5-HT2A.[1]

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist). Note: Agonist radioligands are preferred for psychoplastogens to detect high-affinity states.

Methodology:

  • Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g. Resuspend pellet.

  • Incubation:

    • In a 96-well plate, mix:

      • 50 µL Membrane suspension (15 µg protein/well).

      • 25 µL Radioligand (final conc. =

        
         value, typically 1 nM).
        
      • 25 µL Test Compound (10-point serial dilution,

        
         M to 
        
        
        
        M).
    • Non-Specific Binding (NSB) Control: Include wells with 10 µM Methysergide to block all specific sites.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to the filter itself.

  • Analysis: Liquid Scintillation Counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2.2: Functional Calcium Flux (FLIPR)

Objective: Determine if the compound activates the receptor (


 and 

).

Methodology:

  • Dye Loading: Load CHO-5HT2A cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

  • Baselines: Measure baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject test compound.

  • Readout: Measure the spike in intracellular calcium (

    
    ) triggered by 
    
    
    
    protein coupling.
    • Self-Validation: If Binding is High (

      
      ) but Calcium Flux is Zero, the compound is an Antagonist .
      

Visualization: 5-HT2A Signaling Pathway

Signaling Ligand N-Benzylamine (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binding (Ki) Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (FLIPR Signal) ER->Ca Efflux

Figure 2: The Gq-coupled cascade. Efficacy is measured by the terminal Calcium release.

PART 3: Early ADME & Safety (The "Fail Fast" Phase)

The Insight: The "Benzyl" moiety is a metabolic handle. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) will aggressively attack the benzylic carbon, leading to N-dealkylation and loss of activity.

Protocol 3.1: Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (


) and Half-life (

).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (Cofactor).

  • Test Compound (1 µM final conc).

Methodology:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer (pH 7.4). Warm to 37°C for 5 mins.

  • Start: Add NADPH to initiate metabolism.[2]

  • Sampling: Remove aliquots at t=0, 5, 15, 30, and 60 mins.

  • Quench: Immediately dispense into ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     gives 
    
    
    
    .

Data Presentation: Stability Classification

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Risk)
Half-life (

)
> 60 min30 - 60 min< 30 min
Clearance (

)
< 15 µL/min/mg15 - 45 µL/min/mg> 45 µL/min/mg
Action Proceed to In VivoStructural Mod requiredSTOP / Redesign

References

  • Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. National Center for Advancing Translational Sciences (NCATS).[3] [Link]

  • Cyprotex. Microsomal Stability Assay Protocol. [Link]

  • National Institutes of Health (NIH). In Vitro ADME/Tox Profiling. [Link]

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Application of Sterically Hindered Amines in Modern Organic Synthesis

Introduction: A Tale of Two Properties—Basicity vs. Nucleophilicity In the landscape of organic synthesis, the amine functional group is a cornerstone, typically characterized by its dual nature as both a base and a nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Properties—Basicity vs. Nucleophilicity

In the landscape of organic synthesis, the amine functional group is a cornerstone, typically characterized by its dual nature as both a base and a nucleophile. However, a specialized class known as sterically hindered amines defies this convention. By flanking the nitrogen atom with bulky alkyl groups, these molecules are engineered to selectively express their basicity while their nucleophilicity is dramatically suppressed. This unique characteristic is not a flaw but a powerful tool, allowing chemists to deprotonate specific sites within a molecule without the risk of unwanted nucleophilic attack on electrophilic centers.[1][2]

The principle is rooted in kinetics and sterics: a proton is a small, unhindered electrophile that can readily access the lone pair of a bulky amine. In contrast, an electrophilic carbon atom (e.g., in a carbonyl group or alkyl halide) is sterically shielded, and the bulky amine cannot achieve the necessary orbital overlap for a substitution or addition reaction.[1][3] This guide explores the diverse and strategic applications of these indispensable reagents, from their classic role in forming specific enolates to their function in catalysis and advanced materials.

Section 1: The Quintessential Role as Non-Nucleophilic Bases

The most prominent application of sterically hindered amines is their use as strong, non-nucleophilic bases. This functionality is critical for reactions requiring the selective removal of a proton to generate a reactive intermediate, such as an enolate or a carbanion, in the presence of sensitive electrophilic functional groups.

Causality: Kinetic vs. Thermodynamic Control

The choice of base can dictate the regiochemical outcome of a deprotonation reaction. In the case of an unsymmetrical ketone, deprotonation can yield two different enolates: the kinetic enolate (formed by removing the more accessible, less-substituted α-proton) and the thermodynamic enolate (the more stable, more-substituted enolate).

Sterically hindered bases, such as Lithium Diisopropylamide (LDA), are large and react irreversibly at low temperatures.[4] Their bulk favors the abstraction of the sterically more accessible proton, leading to the rapid and irreversible formation of the kinetic enolate.[3][5] Conversely, smaller, less hindered bases (like an alkoxide) might initially form the kinetic enolate, but because the deprotonation is often reversible, the mixture can equilibrate to the more stable thermodynamic product.

G sub Unsymmetrical Ketone lda LDA, THF, -78 °C (Bulky, Irreversible) sub->lda naoet NaOEt, EtOH, RT (Small, Reversible) sub->naoet k_enolate Kinetic Enolate (Less Substituted) k_enolate->naoet Reversible t_enolate Thermodynamic Enolate (More Substituted) lda->k_enolate  Fast naoet->k_enolate  Fast naoet->t_enolate Slow Equilibration

Figure 1: Logical workflow for selective enolate formation.

Common Sterically Hindered Bases

The selection of a hindered base depends on the required basicity and reaction conditions. Below is a summary of commonly used reagents.

Base NameStructurepKa (Conjugate Acid)Key Applications & Characteristics
Lithium Diisopropylamide (LDA) [(CH₃)₂CH]₂NLi~36 (in THF)[4][6]Workhorse for kinetic enolate formation from ketones, esters, and amides.[6][7] Typically prepared in situ at -78 °C.
Lithium Tetramethylpiperidide (LiTMP) C₉H₁₈NLi~37Even more sterically hindered than LDA; used for highly selective deprotonations of sensitive substrates.[8]
Hünig's Base (DIPEA) (i-Pr)₂NEt~10.75[1]Moderately strong, non-nucleophilic tertiary amine. Used as an acid scavenger in a wide range of reactions (e.g., peptide coupling, protecting group chemistry).
DBU C₉H₁₆N₂~13.5[1]Amidine base widely used to promote E2 elimination reactions.[1][9] Also used as a catalyst in various transformations.[10][11]
Proton Sponge™ C₁₀H₆(NMe₂)₂~12.1 (in H₂O)[12]Exceptionally high basicity for an aryl amine due to relief of steric strain upon protonation.[12] Used when a very strong but non-ionic organic base is needed.
Protocol 1: In Situ Preparation of LDA and Kinetic Alkylation of a Ketone

This protocol describes the generation of a kinetically controlled lithium enolate from 2-methylcyclohexanone and its subsequent trapping with an electrophile (iodomethane).

Materials:

  • Diisopropylamine (freshly distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF) (distilled from Na/benzophenone)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution, titrated)

  • 2-Methylcyclohexanone

  • Iodomethane

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon inlet, a rubber septum, and a low-temperature thermometer.

  • LDA Preparation:

    • Under a positive pressure of argon, add anhydrous THF (e.g., 40 mL) to the flask.

    • Add diisopropylamine (1.1 equivalents, e.g., 1.54 mL for a 10 mmol scale) via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi solution (1.05 equivalents, e.g., 6.6 mL of 1.6 M solution) dropwise via syringe over 10 minutes. The solution may turn slightly yellow or remain colorless.[13]

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.[6]

  • Enolate Formation:

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent, e.g., 1.23 mL) in a small amount of anhydrous THF (~5 mL).

    • Add the ketone solution dropwise to the cold LDA solution over 15 minutes. Causality Note: Adding the ketone to the base ensures that the ketone is always in the presence of excess base, preventing self-condensation side reactions.

    • Stir the resulting enolate solution at -78 °C for 45-60 minutes.[13]

  • Alkylation:

    • Add iodomethane (1.2 equivalents, e.g., 0.75 mL) dropwise to the enolate solution.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature over 2-3 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 2,6-dimethylcyclohexanone as the major product.

Section 2: Hindered Amines as Precursors to Powerful Catalysts

Beyond their role as stoichiometric bases, hindered amines are precursors to some of the most versatile catalysts in organic synthesis, particularly in the realm of selective oxidation.

Application: TEMPO-Mediated Selective Oxidation

2,2,6,6-Tetramethylpiperidine (TMP) is the parent compound of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO.[8][14] TEMPO is not the direct oxidant but a catalyst that facilitates the oxidation of alcohols in the presence of a stoichiometric co-oxidant (e.g., sodium hypochlorite). The steric hindrance around the nitroxyl radical is key to its stability and selectivity, allowing for the mild and efficient oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

G cluster_main_cycle Catalytic Cycle tempo TEMPO (Radical) oxo Oxoammonium Cation (Active Oxidant) tempo->oxo Oxidation hydrox Hydroxylamine oxo->hydrox Reduction (Substrate Oxidation) alc RCH₂OH (Primary Alcohol) hydrox->tempo Oxidation co_ox_in Co-oxidant (e.g., NaOCl) ald RCHO (Aldehyde) co_ox_in->oxo Regenerates Oxidant co_ox_out Spent Co-oxidant (e.g., NaCl) alc->hydrox Substrate Oxidized

Figure 2: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Protocol 2: Anelli-Type Oxidation of a Primary Alcohol

This protocol details the selective oxidation of benzyl alcohol to benzaldehyde using catalytic TEMPO.

Materials:

  • Benzyl alcohol

  • TEMPO

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~10-15% solution)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM.

  • Addition of Base: Add saturated aqueous NaHCO₃ solution. The reaction is typically run as a biphasic mixture.

  • Initiation of Oxidation: Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Co-oxidant Addition: Add the aqueous NaOCl solution dropwise via an addition funnel. Causality Note: The rate of addition must be controlled to maintain the temperature below 5 °C. An orange color should persist in the organic layer, indicating the presence of the active oxoammonium species. If the color fades, the co-oxidant is being consumed faster than it is being added.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to destroy excess oxidant), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield benzaldehyde, which is often pure enough for subsequent steps.

Section 3: Hindered Amines in Polymer Science: HALS

In materials science, derivatives of 2,2,6,6-tetramethylpiperidine are the foundation of Hindered Amine Light Stabilizers (HALS) . These additives are crucial for protecting polymers like polypropylene and polyethylene from degradation caused by UV light and thermal stress.[15][16]

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers, which function by absorbing UV radiation, HALS act as radical scavengers.[16][17] They operate via a regenerative catalytic cycle, often called the Denisov Cycle, which allows a small amount of HALS to neutralize a large number of polymer-degrading radicals.[15]

  • The HALS amine (N-H) reacts with a polymer peroxy radical (ROO•) to form a stable aminoxyl radical (N-O•) and a hydroperoxide.

  • The aminoxyl radical then traps a polymer alkyl radical (R•) to form an amino ether (N-O-R).

  • Through a series of further reactions, the amino ether can regenerate the aminoxyl radical and ultimately the parent amine, allowing the cycle to continue.

This cyclic process is what gives HALS their longevity and high efficiency, as they are not consumed during the stabilization process.[15][16]

G hal_amine HALS Amine (>N-H) aminoxyl Aminoxyl Radical (>N-O•) hal_amine->aminoxyl Traps ROO• amino_ether Amino Ether (>N-O-R) aminoxyl->amino_ether Traps R• amino_ether->hal_amine Regeneration Cycle peroxy Polymer Peroxy Radical (ROO•) alkyl Polymer Alkyl Radical (R•) regen Regeneration Steps

Figure 3: Simplified representation of the HALS radical scavenging cycle.

Application Note: HALS in Polyolefins

HALS are indispensable in applications where polymers are exposed to sunlight.[16] For example, in the automotive industry, HALS are used in bumpers, dashboards, and interior trims to prevent cracking and discoloration. In agriculture, they dramatically extend the life of greenhouse films and mulch from a single season to multiple years.[16] Their effectiveness at low concentrations and their regenerative nature make them superior to many other types of stabilizers for long-term durability.[18]

References

  • Hindered amine light stabilizers - Wikipedia.
  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability - 3V Sigma USA. (2025, October 10).
  • Lithium diisopropylamide. In PubChem.
  • 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. (2023, December 18). Chemicalbook.
  • Lithium diisopropylamide (LDA)-Preparation and usage. (2012, February 29). ChemicalDesk.Com.
  • A review on the mechanism of action and applicability of Hindered Amine Stabilizers. ScienceDirect.
  • 2,2,6,6-Tetramethylpiperidine: applications and safety. (2023, September 18). Chemicalbook.
  • Kaur, H. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review.
  • Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. (2024, January 9). Wellt Chemicals.
  • Light Stabilizers (HALS) Definition & Mechanism. Baoxu Chemical.
  • Lithium diisopropylamide - Wikipedia.
  • 2,2,6,6-Tetramethylpiperidine - Wikipedia.
  • Presentation on LDA (LITHIUM DI ISOPROPYL AMINE). Slideshare.
  • Non-nucleophilic base - Wikipedia.
  • Non-nucleophilic base - Grokipedia.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI.
  • Application Notes and Protocols for the Synthesis of 2,2,6,6-Tetramethylpiperidine. (2025). Benchchem.
  • Sterically Hindered Amines. Enamine.
  • A review on DBU-mediated organic transform
  • Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Role of Tetramethylpiperidine in Drug Synthesis. (2025). Liskon Biological.
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020). Journal of the American Chemical Society.
  • DABCO- and DBU-promoted one-pot reaction of N-sulfonyl ketimines with Morita–Baylis–Hillman carbonates: a sequential approach to (2-hydroxyaryl)nicotinate derivatives. (2018).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020).
  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox C
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. (2025). The Journal of Organic Chemistry.
  • Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry.
  • 1,8-Bis(dimethylamino)naphthalene - Wikipedia.
  • Tertiary amines - C
  • Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity? (2025). MDPI.
  • Amino Acid-Protecting Groups. (2009). Chemical Reviews.
  • Bulky Amines Research Articles. R Discovery.
  • Preparation of “double proton sponges” 1–3.
  • A review on DBU-mediated organic transformations. (2025).
  • Traditional Strong and Hindered Bases. Sigma-Aldrich.
  • Synthesis and Stereodynamics of Chiral "Proton Sponges". The Lloyd-Jones Research Group.
  • Synthesis of bulky secondary amines.
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymeriz
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Organic Chemistry: How is it possible that something could be a strong base but NOT a strong nucleophile? Reddit.
  • Protecting Groups. Organic Chemistry Portal.
  • Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark.
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2019).
  • Protecting groups in organic synthesis + H2O. Academia.edu.
  • Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry.
  • Protecting Groups for Amines: Carbam
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2025).
  • Mechanism of Polymer Stabilization by Hindered-Amine Light Stabilizers ( HALS ) . Model Investigations of the Interaction of Peroxy Radicals with HALS Amines and Amino Ethers. Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Sterically Hindered N-Benzylamines

Current Status: Operational Ticket ID: STERIC-N-BENZ-001 Assigned Specialist: Senior Application Scientist[1] Introduction: Breaching the "Steric Wall" Synthesizing N-benzylamines is typically a sophomore organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STERIC-N-BENZ-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: Breaching the "Steric Wall"

Synthesizing N-benzylamines is typically a sophomore organic chemistry exercise, but it becomes a formidable challenge when significant steric bulk is introduced at the


-carbon of the amine or the ortho-positions of the benzyl ring.[1]

In these scenarios, the standard


 attack is kinetically dead, and traditional reductive amination (using NaBH(OAc)

) often stalls at the hemiaminal stage because the equilibrium effectively blocks iminium ion formation.

This guide provides three field-proven workflows to bypass these kinetic barriers. We move from enhanced classical methods to transition-metal catalysis and finally to chemoselective reduction strategies.[1]

Module 1: Titanium(IV)-Mediated Reductive Amination

Best For: Moderately to highly hindered ketones/amines where standard NaBH(OAc)


 fails.
The Science

In hindered systems, the formation of the imine intermediate is the rate-determining step.[1] Water produced during condensation hydrolyzes the unstable hemiaminal back to the starting ketone.[1]

Titanium(IV) isopropoxide [Ti(OiPr)


]  serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, increasing electrophilicity.[1]

  • Water Scavenger: Irreversibly traps the water byproduct as Titanium oxides/hydroxides, driving the equilibrium toward the imine (Le Chatelier’s principle).[1]

Protocol: The Mattson-Bhattacharyya Method
ReagentEquivalentsRole
Amine 1.0Nucleophile
Ketone/Aldehyde 1.1 - 1.2Electrophile
Ti(OiPr)

1.2 - 1.5Lewis Acid / Scavenger
NaBH

1.5Reducing Agent
Ethanol/Methanol SolventProtic solvent for reduction

Step-by-Step Workflow:

  • Complexation (Neat or THF): In a flame-dried flask under Argon, combine the amine and ketone.

  • Activation: Add Ti(OiPr)

    
      neat. Note: The solution often becomes viscous or changes color (yellow/orange).[1]
    
  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor via IR.[1] Disappearance of the ketone C=O stretch (

      
      1715 cm
      
      
      
      ) and appearance of the imine C=N stretch (
      
      
      1640 cm
      
      
      ) confirms conversion.
  • Dilution: Dilute the viscous mixture with absolute Ethanol (or Methanol).

  • Reduction: Cool to 0°C. Add NaBH

    
      carefully (exothermic). Stir for 2 hours while warming to room temperature.
    
  • Quench (Critical): Add 1N NaOH or NH

    
    OH to precipitate titanium salts. A white/blue polymeric solid will form.[1]
    
  • Workup: Filter through Celite to remove Ti-salts.[1] Extract the filtrate with EtOAc.[1]

Technical Insight: Do not use NaBH(OAc)


 with Ti(OiPr)

as the acetate ligands can exchange with isopropoxide, reducing the Lewis acidity of the titanium center.

Module 2: Buchwald-Hartwig Cross-Coupling

Best For: Aryl halides coupling with bulky primary/secondary amines where reductive amination is impossible due to electronic deactivation or extreme bulk.[1]

The Science

When nucleophilic attack is impossible, we rely on Palladium(0) oxidative addition. The challenge with hindered substrates is reductive elimination.[1] You require a ligand that is bulky enough to force the Pd(II) center into a geometry favorable for elimination, yet electron-rich enough to facilitate oxidative addition.

Ligand Selection:

  • RuPhos: The "Gold Standard" for secondary amines and bulky primary amines.[1]

  • BrettPhos: Superior for primary amines with high steric demands.[1]

Protocol: The Bulky Amine Coupling
ComponentRecommendation
Pre-catalyst RuPhos Pd G4 or BrettPhos Pd G4 (1–3 mol%)
Base NaOtBu (Standard) or LHMDS (Base-sensitive substrates)
Solvent Toluene or Dioxane (Anhydrous)
Temperature 80°C – 110°C

Troubleshooting the "Black Metal" (Catalyst Death):

  • Issue: Reaction turns black immediately (Pd black precipitation).

  • Cause: Oxidation of the phosphine ligand or insufficient ligand-to-metal ratio.[1]

  • Fix: Use G3/G4 precatalysts (air-stable) instead of mixing Pd(OAc)

    
     + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio is active immediately upon heating.[1]
    

Module 3: The "Nuclear Option" (Amide Reduction)

Best For: Extreme steric hindrance where C-N bond formation via sp3 centers is impossible.[1]

The Science

If you cannot form the C-N bond directly, form the C-N bond at the oxidation level of an Amide .[1] Amide formation involves an sp2 carbon (acyl chloride), which is planar and less sterically demanding than an sp3 ketone. Once the amide is formed, reduce the carbonyl to the methylene group.[1]

Advanced Reduction: Instead of harsh LiAlH


, use Boronic Acid Catalyzed Hydrosilylation . This is chemoselective and tolerates other reducible groups (nitro, nitriles).[2]
Protocol: Boronic Acid Catalyzed Reduction
  • Amide Synthesis: React Benzoyl Chloride + Hindered Amine + Et

    
    N 
    
    
    
    Amide.[1]
  • Catalytic Reduction:

    • Catalyst: 2-fluorophenylboronic acid (10 mol%).[1]

    • Reductant: Phenylsilane (PhSiH

      
      ) or TMDS (2-3 equiv).
      
    • Solvent: Toluene, 100°C.

  • Mechanism: The boronic acid activates the silane, generating a transient hydride species that selectively reduces the amide C=O to C-H

    
    .[1]
    

Visualizing the Strategy

Figure 1: Strategic Decision Matrix

Caption: Logic flow for selecting the optimal synthetic pathway based on steric and electronic constraints.

decision_tree start START: Target N-Benzylamine steric_check Assess Steric Bulk (Alpha-carbon & Ortho-positions) start->steric_check low_steric Low/Medium Steric Bulk steric_check->low_steric Unhindered high_steric High Steric Bulk steric_check->high_steric Crowded method_std Standard Reductive Amination (NaBH(OAc)3 / DCM) low_steric->method_std halide_check Is Benzyl Halide Available? high_steric->halide_check method_ti Ti(OiPr)4 Mediated Reductive Amination halide_check->method_ti No (Ketone avail) method_bh Buchwald-Hartwig (RuPhos/BrettPhos) halide_check->method_bh Yes (Ar-Cl/Br) extreme_check Did it fail? method_ti->extreme_check method_bh->extreme_check method_amide The Nuclear Option: Amide Formation -> Hydrosilylation extreme_check->method_amide Yes

Figure 2: Titanium(IV) Mechanism Workflow

Caption: The chemical pathway of Ti-mediated imine formation and reduction, highlighting the water scavenging effect.

ti_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Dehydration Equilibrium cluster_2 Step 3: Reduction ketone Ketone + Amine ti_add Add Ti(OiPr)4 ketone->ti_add hemi Hemiaminal-Ti Complex ti_add->hemi imine Activated Imine Species hemi->imine - H2O (Trapped by Ti) tio2 TiO2 / Ti-Hydroxides (Water Trapped) hemi->tio2 nabh4 Add NaBH4 imine->nabh4 product Target Amine nabh4->product Hydride Transfer

Troubleshooting FAQs

Q: I used Ti(OiPr)


, but I still see starting ketone in the NMR after reduction. 
  • Diagnosis: Incomplete imine formation.[1][3]

  • Fix: The reaction might need heat.[1] While Ti-mediated reactions are often room temp, bulky substrates benefit from heating the neat mixture (Amine + Ketone + Ti(OiPr)

    
    ) to 60°C for 2 hours before dilution and reduction. Alternatively, use Microwave irradiation (80°C, 15 min) for the imine formation step.
    

Q: The Buchwald coupling works, but I get significant de-halogenated starting material (Ar-H).

  • Diagnosis:

    
    -Hydride elimination from the amine or solvent is competing with reductive elimination.[1]
    
  • Fix: This often happens if the amine is too bulky and the reductive elimination is slow.[1] Switch to BrettPhos (if not already using) or lower the reaction temperature slightly to disfavor the higher-energy

    
    -elimination pathway.[1] Ensure your solvent (Dioxane) is peroxide-free.[1]
    

Q: My product is trapped in the Titanium emulsion during workup.

  • Diagnosis: Common issue with Ti-workups.

  • Fix: Do not just add water. Use the "Rochelle's Salt" method : Add a saturated solution of Potassium Sodium Tartrate and stir vigorously for 2 hours.[1] The tartrate chelates the Titanium, resulting in two clear, separable layers.

References

  • Mattson, R. J., et al. (1990).[4][5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][5] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[4][5][6] Journal of the Chemical Society, Perkin Transactions 1.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Adolfsson, H., et al. (2013). "Amide Reduction Using Boronic Acid Catalysis." ChemCatChem. (Contextual reference for Boronic Acid/Silane reduction protocols).

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination of Isobutyraldehyde

Welcome to the technical support center for optimizing the reductive amination of isobutyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the reductive amination of isobutyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to address common challenges encountered in the lab.

Part 1: The Core Reaction - Understanding the "Why"

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] The process involves the conversion of a carbonyl group—in this case, isobutyraldehyde—to an amine through an intermediate imine, which is then reduced.[2] A thorough understanding of this two-step sequence is critical for effective optimization and troubleshooting.

The Mechanism: A Two-Act Play

The reaction proceeds in two main stages, often in a single pot:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of isobutyraldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (or an iminium ion if a secondary amine is used).[2][3] This step is an equilibrium, best facilitated under mildly acidic conditions (pH 4-7) which catalyze water elimination without excessively protonating the starting amine.[4][5]

  • Reduction: A reducing agent, added either concurrently or sequentially, reduces the C=N double bond of the imine to furnish the final amine product.[4] The choice of reducing agent is paramount, as it must selectively reduce the imine in the presence of the starting aldehyde.[5]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isobutyraldehyde Isobutyraldehyde ((CH₃)₂CHCHO) Hemiaminal Hemiaminal Isobutyraldehyde->Hemiaminal + Amine Amine Amine (R-NH₂) Amine->Hemiaminal Imine Imine ((CH₃)₂CHCH=NR) Hemiaminal->Imine - H₂O Product Product Amine Imine->Product + Reducing Agent

Caption: General mechanism of isobutyraldehyde reductive amination.

Part 2: Frequently Asked Questions & Optimization Strategies

This section addresses common questions regarding the selection of reagents and conditions to maximize yield and purity.

Q1: Which reducing agent should I choose for my reaction?

The choice of reducing agent is the most critical parameter and depends on the stability of your substrates and the desired selectivity.[5]

A: Your selection should balance reactivity with selectivity. Here is a comparison of common hydride reagents:

Reducing AgentCommon SolventsKey AdvantagesKey DisadvantagesCitations
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCMExcellent selectivity for imines over aldehydes; mild; tolerates many functional groups; no toxic byproducts.Moisture-sensitive; less compatible with protic solvents like methanol.[2][6][7]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolHighly selective for imines; effective in protic solvents; stable in mildly acidic conditions.Highly toxic (releases HCN gas below pH 7); requires careful handling and waste disposal.[4][5]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available; effective reducing agent.Not selective. Can reduce the starting isobutyraldehyde; must be added after imine formation is complete.[4][6]
Catalytic Hydrogenation (H₂/Catalyst) Alcohols, Ethyl Acetate"Green" chemistry approach; high-yielding.Requires specialized pressure equipment; may reduce other functional groups (e.g., C=C bonds, nitro groups).[2][7][8]

Senior Scientist Recommendation: For most applications, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity and enhanced safety profile.[7] It allows for a "one-pot" procedure where all reagents can be mixed at the start.[7]

Q2: How do I optimize the reaction pH?

A: The pH is a delicate balance. Imine formation is catalyzed by acid, but too much acid will protonate the amine starting material, rendering it non-nucleophilic.[4]

  • Optimal Range: A pH of 4-7 is generally ideal.

  • Practical Application: For reactions involving STAB in an aprotic solvent like Dichloroethane (DCE), the addition of 1-2 equivalents of acetic acid can be beneficial, especially with less reactive ketones or amines.[7] However, with reactive aldehydes like isobutyraldehyde, an acid catalyst is often unnecessary.[7]

Q3: What is the best way to monitor my reaction's progress?

A: Thin Layer Chromatography (TLC) or LC-MS are the most effective methods.

  • TLC Analysis: Spot the reaction mixture against your starting materials (isobutyraldehyde and amine). A successful reaction will show the consumption of the limiting reagent and the appearance of a new, typically less polar, product spot. The intermediate imine may or may not be visible depending on its stability and concentration.

  • LC-MS Analysis: This provides definitive identification of starting materials, intermediates, the desired product, and any byproducts by their mass-to-charge ratio, giving you the most comprehensive view of the reaction state.

Part 3: Troubleshooting Guide

Even a well-planned reaction can encounter issues. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting_Flowchart start_node Problem: Low Conversion or No Reaction check_sm Starting materials (Aldehyde/Amine) largely unreacted? start_node->check_sm Analyze by TLC/LC-MS check_node check_node cause_node cause_node solution_node solution_node cause_no_imine Potential Cause: Imine formation is failing or slow. Equilibrium favors starting materials. check_sm->cause_no_imine Yes check_imine Imine intermediate is present, but product is absent? check_sm->check_imine No solution_imine Solutions: 1. Add a dehydrating agent (e.g., MgSO₄, 4Å mol. sieves). 2. Add catalytic acetic acid (1-2 eq.) to promote water elimination. 3. Increase reaction time or temperature moderately. cause_no_imine->solution_imine cause_reduction_fail Potential Cause: Reduction step is failing. Reducing agent is inactive or insufficient. check_imine->cause_reduction_fail Yes check_byproducts Significant byproducts observed? check_imine->check_byproducts No solution_reduction Solutions: 1. Use fresh, high-quality reducing agent. 2. Increase stoichiometry of reducing agent (e.g., 1.5-2.0 eq.). 3. Check for incompatible solvents (e.g., water with STAB). cause_reduction_fail->solution_reduction check_byproducts->start_node No (Contact Support) solution_byproducts Refer to Byproduct Troubleshooting Q&A check_byproducts->solution_byproducts Yes (See Q&A Below)

Caption: A decision tree for troubleshooting low-yield reactions.

Problem: I'm seeing significant byproduct formation.

Q: My main byproduct is the alcohol (isobutanol). What's happening? A: Potential Cause: Your reducing agent is reducing the starting isobutyraldehyde before it can form the imine. This is a classic selectivity issue, most common when using a powerful, non-selective agent like NaBH₄.[4][6][9]

  • Solution 1 (Recommended): Switch to a more selective reducing agent like STAB or NaBH₃CN, which react much faster with the iminium ion than with the neutral carbonyl.[7]

  • Solution 2 (If using NaBH₄): Employ a two-step (or "indirect") procedure. First, mix the isobutyraldehyde and amine in a suitable solvent (e.g., methanol) and allow time for the imine to form completely (monitor by TLC/NMR). Only then should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C).[6][7]

Q: I'm getting a lot of tertiary amine (dialkylation byproduct). How can I prevent this? A: Potential Cause: This occurs when using a primary amine. The desired secondary amine product is still nucleophilic and can react with a second molecule of isobutyraldehyde, leading to a tertiary amine.[7][8]

  • Solution 1: Use a molar excess of the primary amine (e.g., 1.5 to 5 equivalents). This statistically favors the reaction of isobutyraldehyde with the more abundant starting amine.[10]

  • Solution 2: Slowly add the isobutyraldehyde to the reaction mixture containing the amine and reducing agent. This keeps the concentration of the aldehyde low at all times, minimizing the chance of the secondary amine product reacting with it.[8]

  • Solution 3: As with preventing alcohol formation, an indirect approach can be effective. Pre-forming the imine before adding the reducing agent ensures the aldehyde is consumed before the secondary amine product is generated.[10]

Q: My reaction mixture is turning yellow/brown and I see high molecular weight impurities. A: Potential Cause: Isobutyraldehyde, like other aliphatic aldehydes, can undergo self-aldol condensation, especially at elevated temperatures or in the presence of base.[8]

  • Solution 1: Maintain a neutral to mildly acidic pH. Avoid basic conditions.

  • Solution 2: Run the reaction at room temperature or below.

  • Solution 3: Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.[8]

Part 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General One-Pot Reductive Amination using STAB

This direct method is suitable for most primary and secondary amines.

Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve amine (1.0 eq.) and isobutyraldehyde (1.1 eq.) in anhydrous DCE. B Add STAB (1.5 eq.) portion-wise to the solution. A->B C Stir at room temperature for 2-24 hours. B->C D Monitor by TLC or LC-MS until amine is consumed. C->D E Quench with saturated aq. NaHCO₃. D->E F Extract with an organic solvent (e.g., EtOAc, DCM). E->F G Wash organic layer, dry (Na₂SO₄), and concentrate. F->G H Purify by column chromatography or distillation. G->H

Caption: A standard workflow for direct reductive amination.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE, ~0.2 M).

  • Addition: Add isobutyraldehyde (1.05–1.2 eq.) to the solution and stir for 5 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2–1.5 eq.) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature. Monitor its progress periodically (e.g., at 1h, 4h, and 24h) by TLC or LC-MS until the limiting starting material is consumed.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography, distillation, or crystallization.[7]

References

  • De Vries, J. G., & De Vries, A. H. M. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Atsumi, S., et al. (2012). Isobutyraldehyde production from Escherichia coli by removing aldehyde reductase activity. Microbial Cell Factories. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Ghosh, A., et al. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Hoz, S., et al. (2002). Equilibrium in formation and conformational isomerization of imines derived from isobutyraldehyde and saturated aliphatic primary amines. Journal of the American Chemical Society. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • Emerson, W. S. (1973). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Catalysis in Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine Synthesis

Executive Summary & Chemical Context The Core Challenge: Synthesizing N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine presents a specific, high-difficulty chemical challenge: Double Steric Hindrance . Unlike the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Core Challenge: Synthesizing N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine presents a specific, high-difficulty chemical challenge: Double Steric Hindrance .

Unlike the synthesis of similar pharmacophores (such as the para-substituted intermediate in Pimavanserin synthesis), your target molecule combines two sterically demanding features:

  • Ortho-Substitution: The isobutoxy group at the 2-position of the benzyl ring creates significant steric crowding around the carbonyl carbon.

  • Bulky Amine Nucleophile: The tert-butylamine (2-methyl-2-propanamine) is a tertiary alkyl amine, which is a poor nucleophile due to the steric bulk of the trimethyl group.

The Diagnosis: Low purity in this reaction is almost invariably caused by incomplete imine formation . Under standard reductive amination conditions (e.g., STAB or NaBH₄ in MeOH), the bulky amine cannot effectively attack the crowded aldehyde to form the imine equilibrium. Consequently, the reducing agent preferentially reduces the unreacted aldehyde to the corresponding benzyl alcohol impurity , or leaves residual starting material.

Diagnostic Guide: Identifying Your Impurity Profile

Use this table to correlate your HPLC/LC-MS data with the root cause.

Impurity TypeHPLC/LC-MS SignatureRoot CauseMechanism
Impurity A: Benzyl Alcohol RRT ~0.8-0.9 (Polar). Mass: M+ (Aldehyde + 2H).Premature Reduction The reducing agent was added before the imine was fully formed. The aldehyde was reduced instead of the imine.[1]
Impurity B: Residual Aldehyde RRT ~1.1-1.2 . Distinct UV spectrum (conjugated).Equilibrium Stalling The reaction failed to push the equilibrium toward the imine. Water generated in situ pushed the reaction backward.
Impurity C: Hydrolyzed Imine Broad peak or split peak. Mass: Matches Product - 2H.Workup Hydrolysis The imine formed but was not reduced. Upon aqueous workup, it hydrolyzed back to the aldehyde and amine.
Impurity D: Boron Complexes Broad smearing or baseline noise.Incomplete Quench Boron salts from the reducing agent have complexed with the amine product, preventing clean isolation.

The Solution: Titanium(IV) Isopropoxide Protocol[2]

Standard reductive amination protocols (Abdel-Magid or Borch conditions) are insufficient for this steric combination. You must use a Lewis Acid-Mediated Dehydrating Protocol .

Why this works: Titanium(IV) isopropoxide,


, serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to attack by the weak tert-butylamine nucleophile.

  • Water Scavenger: It reacts with the water byproduct to form titanium oxides, irreversibly driving the equilibrium toward the imine (titanium-amine complex).

Optimized Experimental Protocol

Reagents:

  • 2-Isobutoxybenzaldehyde (1.0 equiv)

  • tert-Butylamine (1.2 - 1.5 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv) [Strictly Anhydrous]

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or

    
    
    
  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Methodology:

  • Complexation (The Critical Step):

    • Charge the reaction vessel with 2-Isobutoxybenzaldehyde and anhydrous THF (5-10 volumes).

    • Add

      
       (1.25 equiv) under nitrogen atmosphere.
      
    • Add tert-butylamine (1.5 equiv).

    • Action: Stir at ambient temperature for 6–12 hours (or 50°C for 4 hours if kinetics are slow).

    • Checkpoint: Monitor by proton NMR (CDCl₃). Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.2-8.5 ppm). Do not proceed until aldehyde is <5%.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (The "Emulsion Killer"):

    • Note: Titanium reactions create messy emulsions if quenched with water alone.

    • Method A (Ammonia): Quench with 2M aqueous ammonia.[2] The titanium precipitates as a filterable white solid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ). Filter through Celite.
      
    • Method B (Rochelle's Salt): Quench with saturated aqueous potassium sodium tartrate (Rochelle's salt) and stir vigorously for 2 hours. The layers will separate cleanly.

Visualizing the Pathway & Troubleshooting Logic

Figure 1: Reaction Mechanism & Steric Strategy

ReactionPathway Aldehyde 2-Isobutoxybenzaldehyde (Sterically Crowded) Complex Titanium-Imine Complex (Activated Intermediate) Aldehyde->Complex Step 1: Activation Impurity Impurity: Benzyl Alcohol (From Direct Reduction) Aldehyde->Impurity If NaBH4 added too early Amine tert-Butylamine (Bulky Nucleophile) Amine->Complex Titanium Ti(OiPr)4 (Lewis Acid + Dehydrator) Titanium->Complex Scavenges Water Product Target Amine (High Purity) Complex->Product Step 2: Reduction Reduction NaBH4 Reduction

Caption: The Ti(OiPr)4 mediated pathway prevents direct reduction of the aldehyde by locking the intermediate into an activated titanium complex before the reducing agent is introduced.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Purity CheckImpurity Identify Major Impurity (LC-MS / NMR) Start->CheckImpurity ImpurityAlcohol Benzyl Alcohol Present CheckImpurity->ImpurityAlcohol RRT < 1.0 ImpurityAldehyde Residual Aldehyde CheckImpurity->ImpurityAldehyde RRT > 1.0 ImpurityUnknown Sticky/Insoluble Residue CheckImpurity->ImpurityUnknown Workup Issue Action1 Cause: Incomplete Imine Formation Fix: Increase Ti(OiPr)4 time or switch to 50°C heat. ImpurityAlcohol->Action1 Action2 Cause: Equilibrium Reversal Fix: Ensure dry solvents & use Ti(OiPr)4 (Water Scavenger). ImpurityAldehyde->Action2 Action3 Cause: Titanium Emulsion Fix: Use Rochelle's Salt or 2M NH4OH quench. ImpurityUnknown->Action3

Caption: Logic flow for diagnosing process failures based on impurity profiling.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Titanium method? A: For this specific molecule, no . STAB is excellent for unhindered amines, but it is a mild reducing agent that relies on the equilibrium formation of the iminium ion. With tert-butylamine and an ortho-substituted benzaldehyde, the equilibrium constant (


) is extremely low. STAB will likely result in <20% conversion and a difficult separation of starting material.

Q2: My reaction mixture turned into a gel during workup. What happened? A: You likely added water directly to the titanium mixture. Titanium alkoxides hydrolyze to form polymeric titanium oxides (gels) that trap your product.

  • Fix: Re-dissolve the gel in DCM and add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 2–3 hours until two clear layers form.

Q3: Is the "2-Isobutoxy" group stable to these conditions? A: Yes. The isobutoxy ether linkage is stable to borohydride reduction and mild basic workups. However, avoid strong Lewis acids like


 or high temperatures with strong aqueous acids, which could cleave the ether.

Q4: I see a peak at M+13 in the Mass Spec. What is it? A: This is likely the methyl-hemiaminal or an imine-methanol adduct if you used methanol as a solvent. This indicates the reduction was incomplete. Ensure you allow the NaBH₄ reduction step to proceed for at least 2 hours at room temperature.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

    • Relevance: The foundational text for using Ti(OiPr)
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

    • Relevance: Establishes the compatibility of Ti(OiPr)4 with the safer NaBH4 (vs. Cyanoborohydride).
  • Abdel-Magid, A. F., & Carson, K. G. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Relevance: Cited for context on why standard methods fail for hindered substrates (compar

Sources

Optimization

"purification strategies for tertiary amine compounds"

Technical Support Center: Tertiary Amine Purification Case ID: TA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Purification Support Center You are likely here because your tertiar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tertiary Amine Purification Case ID: TA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Support Center

You are likely here because your tertiary amine is behaving like a "sticky" oil, streaking on your column, or refusing to crystallize. Tertiary amines (


) present unique challenges due to their basicity (pKa ~9-11), polarity, and tendency to interact with acidic silanols on silica gel.

This guide is structured as a troubleshooting workflow. Navigate to the module matching your current bottleneck.

Module 1: Chromatography Troubleshooting

Issue: My compound streaks/tails on silica gel, or I have poor recovery.

The Root Cause: Silanol Interaction

Standard silica gel is slightly acidic (pH ~5). Tertiary amines form hydrogen bonds or ionic interactions with surface silanol groups (


). This causes peak tailing (streaking) and irreversible adsorption (yield loss).
Protocol A: Mobile Phase Modifiers (The "Competitor" Strategy)

Add a volatile basic amine to your mobile phase. This "competitor" saturates the silanol sites, allowing your product to elute freely.

ModifierConcentrationSolvent CompatibilityNotes
Triethylamine (TEA) 1.0% - 3.0%Hexane/EtOAc, DCM/MeOHStandard choice. High volatility makes removal easy.
Ammonium Hydroxide (28%

)
0.5% - 1.0%DCM/MeOHBest for very polar amines. Warning: Immiscible with Hexane.
Diethylamine 1.0% - 2.0%Hexane/EtOAcAlternative if TEA interferes with NMR/MS.

Step-by-Step:

  • Pre-wash: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

  • Run: Maintain the modifier concentration throughout the gradient.

  • Post-Run: Rotovap fractions immediately. If TEA remains, co-evaporate with toluene or ethanol.

Protocol B: Reverse Phase (High pH Strategy)

If normal phase fails, switch to C18 silica.

  • Critical Adjustment: You must run at High pH (pH > 10) .

  • Why? At neutral pH, tertiary amines are protonated (

    
    ) and won't bind to the hydrophobic C18 chains (elute at void volume). At pH 10+, they are free bases (
    
    
    
    ) and retain/separate well.
  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1%

    
     in water/acetonitrile.
    
Visual Workflow: Chromatography Decision Tree

G start Start: Crude Tertiary Amine check_polar Is compound highly polar? start->check_polar normal_phase Normal Phase Silica check_polar->normal_phase No (Lipophilic) reverse_phase Reverse Phase (C18) check_polar->reverse_phase Yes (Hydrophilic) modifier_q Does it streak? normal_phase->modifier_q high_ph Run at pH 10 (0.1% NH4OH) reverse_phase->high_ph Mandatory add_tea Add 1-3% TEA to Mobile Phase modifier_q->add_tea Yes amine_silica Use Amine-Functionalized Silica (KP-NH) add_tea->amine_silica Still Streaking?

Figure 1: Decision matrix for selecting the correct chromatographic mode for basic amines.

Module 2: Extraction & Workup (The "Acid-Base" Swing)

Issue: I have an emulsion, or my product is trapped in the aqueous layer.

The Science: Henderson-Hasselbalch Control

To extract a tertiary amine into organics, the aqueous pH must be > pKa + 2 .

  • If pKa = 10, your aqueous layer must be pH 12+ .

  • If pH < pKa, the amine is protonated (salt) and stays in water.

Protocol: The "Double Swing" Purification

This method purifies the amine without chromatography by moving it between phases.

  • Dissolution: Dissolve crude mixture in organic solvent (Ether or DCM).

  • Acid Wash (Purify Organic): Extract with 1M HCl.

    • Result: Tertiary amine becomes

      
       (goes to water). Neutral impurities stay in organic.[1]
      
    • Action: Keep the Aqueous layer. Discard Organic.

  • Basification (Release Product): Cool the aqueous layer on ice. Add 6M NaOH dropwise until pH > 12.

    • Result:

      
       (Free base). The solution will turn cloudy/oily.
      
  • Extraction: Extract the now-basic aqueous layer with DCM (3x).

  • Drying: Wash combined organics with Brine

    
     Dry over 
    
    
    
    .
Visual Workflow: Acid-Base Swing

Extraction crude Crude Mixture (Amine + Neutrals) add_acid Add 1M HCl (Acid Wash) crude->add_acid split1 Phase Separation add_acid->split1 org_waste Organic Layer (Neutral Impurities) split1->org_waste Discard aq_salt Aqueous Layer (Amine Salt R3NH+) split1->aq_salt Keep basify Add NaOH to pH > 12 aq_salt->basify extract Extract with DCM basify->extract final Pure Tertiary Amine (Free Base) extract->final

Figure 2: The "Double Swing" technique separates amines from non-basic impurities.

Module 3: Crystallization & Solidification

Issue: My product is a viscous oil and won't crystallize.

Tertiary amines are often oils due to low melting points. The most robust strategy is Salt Formation .

Salt Screening Protocol

Do not rely solely on HCl. Screen these three counter-ions:

  • Hydrochloride (HCl):

    • Method: Dissolve amine in dry Ether/Dioxane. Bubbling HCl gas is messy; instead, add 4M HCl in Dioxane dropwise.

    • Outcome: White precipitate usually forms instantly.

  • Oxalate (Oxalic Acid):

    • Method: Dissolve 1 eq. Oxalic acid in hot Acetone or EtOH. Add to amine solution.[2][3][4]

    • Why? Oxalates often form highly crystalline lattices with tertiary amines due to hydrogen bonding networks.

  • Fumarate:

    • Method: Similar to Oxalate.[3] Good for pharmaceutically acceptable salts.

Troubleshooting "Gummy" Salts: If the salt oils out (forms a gum at the bottom):

  • Decant the solvent.

  • Add fresh Diethyl Ether or Hexane .

  • Scratch the glass side vigorously with a spatula while sonicating. This provides nucleation sites.

Module 4: Scavenging Impurities (Polishing)

Issue: My tertiary amine contains traces of secondary amine (precursor).

Chromatography often fails to separate


 from 

because their polarities are similar. Use Chemical Scavenging .[5]
The Scavenger Resin Strategy

Use an electrophilic resin that reacts only with primary/secondary amines, leaving your tertiary amine untouched.

  • Reagent: Isocyanate resin (e.g., Polystyrene-methylisocyanate) or simply Phenyl Isocyanate (solution phase).

  • Mechanism:

    
     (Solid/Precipitate).
    
  • Protocol:

    • Dissolve crude amine in DCM.

    • Add 1.5 eq of Isocyanate resin.

    • Stir gently for 2-4 hours at RT.

    • Filter.[6][7][8] The secondary amine is trapped on the beads.

    • Evaporate filtrate to get pure tertiary amine.

References

  • Biotage. (2023).[6][7][9][10] Is there an easy way to purify organic amines? Retrieved from 7

  • University of Massachusetts Amherst. (n.d.). Acid-Base Extraction Protocol.[1][11][12] Retrieved from 13

  • ScienceMadness. (2009). Forming oxalate salts of amines.[3] Retrieved from 3

  • Thieme Connect. (n.d.). Covalent Scavengers for Primary and Secondary Amines.[14] Retrieved from 14

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzylamine Derivatives

Welcome to the technical support center for troubleshooting HPLC analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with benzyla...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting HPLC analyses. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with benzylamine derivatives. As basic compounds, these analytes present unique challenges in reversed-phase chromatography. This resource provides in-depth, experience-driven solutions to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Understanding the Core Problem: Why Do Benzylamine Derivatives Tali?

Peak tailing for basic compounds like benzylamine derivatives in reversed-phase HPLC is primarily a chemical issue rooted in unwanted secondary interactions with the stationary phase. Benzylamine has a pKa of approximately 9.33, meaning it is protonated and carries a positive charge (cationic form) in mobile phases below this pH.[1][2][3]

The most common stationary phases are silica-based (e.g., C18, C8). The underlying silica support contains surface silanol groups (Si-OH). At mobile phase pH values above ~3.5, these silanols begin to deprotonate, acquiring a negative charge (SiO⁻).[4][5] This creates a strong electrostatic attraction between the positively charged benzylamine analyte and the negatively charged silanol sites.

While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction is much stronger and kinetically slower. A portion of the analyte molecules gets "stuck" on these active sites, eluting more slowly than the main band and creating the characteristic tailing peak shape.[4][6][7]

Additionally, trace metal impurities within the silica matrix can act as chelation sites, further contributing to peak distortion.[8][9][10]

Below is a diagram illustrating this primary cause of peak tailing.

G cluster_0 Silica Stationary Phase (pH > 3.5) cluster_1 Mobile Phase C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Deprotonated Silanol Site (SiO⁻) (Secondary Ionic Interaction) Analyte Protonated Benzylamine (Bn-NH₃⁺) pKa ≈ 9.33 Analyte->C18 Desired Retention (Fast Kinetics) Analyte->Silanol Causes Tailing (Slow Kinetics)

Caption: Primary mechanism of peak tailing for basic compounds.

Frequently Asked Questions (FAQs)

Q1: My benzylamine peak is tailing. What is the very first thing I should check? A1: The first and most critical parameter to verify is the pH of your mobile phase . Since benzylamine is a basic compound, its peak shape is highly sensitive to the mobile phase pH.[11][12] If the pH is in the mid-range (approx. 3.5 to 7), silanol groups on the silica column are ionized and will strongly interact with your protonated analyte, causing severe tailing.[4][5]

Q2: I'm using a standard C18 column. Is this the right choice for basic compounds? A2: While standard C18 columns can be used, they are often not the optimal choice, especially older column models (Type A silica) which have higher silanol activity and metal content.[7][10] Modern, high-purity, end-capped columns (Type B silica) are significantly better.[13][14] For robust methods, consider columns with alternative chemistries designed for bases, such as those with embedded polar groups or hybrid silica/polymer particles.[15]

Q3: I added 0.1% formic acid to my mobile phase, but I still see some tailing. Why? A3: While 0.1% formic acid (pH ~2.7) is a good start for suppressing silanol ionization, it may not be sufficient for highly basic analytes or on columns with high silanol activity. You might need a stronger acid like trifluoroacetic acid (TFA) to fully protonate the surface silanols.[16][17] Alternatively, the tailing could be caused by a secondary issue, such as metal chelation or extra-column dead volume.

Q4: Can I run my analysis at a high pH instead? A4: Yes, operating at a high pH (e.g., pH 10) is an excellent strategy.[18] At a pH well above benzylamine's pKa (~9.33), the analyte will be in its neutral, uncharged form. This eliminates the problematic ionic interaction with silanol sites. However, you must use a pH-stable column, as traditional silica-based columns will rapidly degrade and dissolve at pH > 8.[12] Look for hybrid or polymer-based columns specifically designed for high-pH work.

Q5: What is an "end-capped" column and how does it help? A5: End-capping is a chemical process applied after bonding the C18 chains to the silica. A small, reactive silane (like trimethylchlorosilane) is used to cover many of the remaining, accessible silanol groups.[14] This reduces the number of active sites available for secondary interactions with basic analytes, resulting in significantly improved peak shape.[5][19]

Troubleshooting Guide: A Systematic Approach

Follow this workflow to systematically diagnose and resolve peak tailing. Start with the simplest and most common solutions before moving to more complex method development changes.

G cluster_1 Mobile Phase Adjustments cluster_2 Hardware & Consumables cluster_3 Column & Method Redesign A Start: Peak Tailing Observed B Step 1: Mobile Phase Optimization A->B C Step 2: Check for System & Column Health Issues B->C If tailing continues E Resolved: Symmetrical Peak B->E D Step 3: Advanced Method Development C->D If tailing continues C->E D->E B1 Q: Is pH controlled? Add 0.1% TFA or Formic Acid B2 Q: Tailing persists? Add a Competitive Base (e.g., 0.1% Triethylamine) B1->B2 B3 Q: Still tailing? Consider Ion-Pairing Reagent B2->B3 C1 Check for column void / blockage (Backflush or replace) C2 Minimize extra-column volume (Check tubing/fittings) C1->C2 C3 Check for sample overload (Dilute sample) C2->C3 D1 Switch to a modern, fully end-capped, high-purity column D2 Use a column with alternative chemistry (e.g., Embedded Polar Group) D1->D2 D3 Develop a high-pH method (pH 10) with a pH-stable column D2->D3

Caption: Systematic troubleshooting workflow for peak tailing.

Guide 1: Mobile Phase Modification (The First Line of Defense)

These adjustments can be made with your existing column and instrument setup.

Issue: Uncontrolled or Mid-Range Mobile Phase pH

  • Explanation: This is the most common cause of tailing for basic compounds.[4] Without an acidic additive, the mobile phase pH is likely between 4 and 7, where silanols are ionized.

  • Solution Protocol:

    • Prepare an acidic mobile phase. Add a small concentration of a strong acid to both your aqueous (A) and organic (B) mobile phase components.

    • Option A (Good): Formic Acid. Add 0.1% (v/v) formic acid. This will lower the mobile phase pH to approximately 2.7, which is effective at protonating most silanol groups.

    • Option B (Better): Trifluoroacetic Acid (TFA). Add 0.1% (v/v) TFA. TFA is a stronger acid (pH ~2.1) and a superior ion-pairing agent that provides even better peak shape for many bases.[16][20] It is highly effective at masking silanol interactions.[17][21]

    • Equilibrate thoroughly. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

AdditiveTypical Conc.Approx. pHProsCons
Formic Acid 0.05 - 0.1%2.7 - 2.9Good MS compatibilityLess effective for strong bases
TFA 0.05 - 0.1%2.0 - 2.2Excellent peak shape, UV compatibleStrong ion suppression in MS[20][22]

Issue: Tailing Persists Even at Low pH

  • Explanation: The column may have very high silanol activity, or metal chelation may be a contributing factor.[8][10]

  • Solution Protocol: Add a Sacrificial Base

    • To your low-pH mobile phase (containing formic acid or TFA), add a low concentration of a competitive amine, such as Triethylamine (TEA) .

    • Start with a concentration of 0.05% to 0.1% (v/v).

    • Mechanism: TEA is also a basic compound. It will preferentially interact with the active silanol sites, effectively "masking" them from your benzylamine analyte. Your analyte then experiences a more homogenous, non-polar surface, resulting in a symmetrical peak.[23]

    • Note: TEA can impact detector sensitivity and is not ideal for LC-MS applications.

Guide 2: Verifying System and Column Integrity

If mobile phase adjustments do not solve the problem, the cause may be physical rather than chemical.

Issue: All peaks in the chromatogram are tailing or broad.

  • Explanation: This often points to a physical problem affecting the entire flow path, such as a column void or excessive extra-column volume.[19][24]

  • Solution Protocol:

    • Check for a Column Void: Disconnect the column and inspect the inlet. If you see a void or channel in the packing material, the column is damaged. You can try reversing and flushing the column (if the manufacturer allows), but replacement is often necessary.[4]

    • Inspect Frits: A partially blocked inlet frit can cause peak distortion. Try backflushing the column (disconnected from the detector) to dislodge particulates.

    • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[5] Use zero-dead-volume fittings.

Issue: Peak tailing gets worse as sample concentration increases.

  • Explanation: This is a classic sign of mass overload . The stationary phase has a finite number of binding sites. When you inject too much sample, these sites become saturated, leading to poor peak shape.[6][19]

  • Solution Protocol:

    • Dilute your sample. Perform a serial dilution (e.g., 1:10, 1:100) and re-inject. If the peak shape improves dramatically, you have identified an overload problem.

    • Reduce injection volume. If you cannot dilute the sample, reduce the volume injected onto the column.[25]

Guide 3: Advanced Strategy - Selecting the Right Stationary Phase

If the above steps fail, a more robust solution requires changing the column chemistry to one that is better suited for basic analytes.

Strategy A: Modern, High-Performance End-Capped Columns

  • Explanation: Not all C18 columns are created equal. Modern columns use extremely high-purity silica with very low metal content and are exhaustively end-capped to minimize silanol activity.

  • Recommendation: Switch to a column from a reputable vendor that is specifically marketed for high performance and good peak shape with basic compounds. Look for columns based on high-purity (Type B) silica.

Strategy B: Columns with Alternative Stationary Phases

  • Explanation: Several column technologies are designed to overcome the limitations of standard C18 phases for basic compounds.

  • Recommendations:

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to "shield" the analyte from interacting with underlying silanols, leading to sharper, more symmetrical peaks.[15]

    • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They have fewer accessible silanol groups and are often stable across a much wider pH range (2-12), allowing for the use of high-pH mobile phases.[15]

Strategy C: High-pH Reversed-Phase Method

  • Explanation: This is a powerful technique that addresses the root cause of the problem by neutralizing the analyte. By raising the mobile phase pH to ~10 (at least 2 units above the analyte's pKa), the benzylamine derivative becomes deprotonated and electrically neutral. This completely eliminates the strong ionic interaction with silanol sites.

  • Protocol:

    • ACQUIRE A pH-STABLE COLUMN. This is mandatory. Use a hybrid or polymeric column rated for high pH. A standard silica C18 will be destroyed.[18]

    • Prepare a buffered mobile phase. Use a buffer system suitable for pH 10, such as ammonium bicarbonate or triethylamine adjusted with a suitable acid.

    • Equilibrate and run the analysis. You should observe a significant improvement in peak symmetry.

References
  • Wikipedia. Benzylamine. [Link]

  • PubChem - National Institutes of Health. Benzylamine | C6H5CH2NH2 | CID 7504. [Link]

  • Scent.vn. Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • Chromatography Forum. Which column for basic analytes. [Link]

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • MTC USA. What is TFA and when should I use it - Primer. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • PubMed. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Blogs - News. Common Causes Of Peak Tailing in Chromatography. [Link]

  • MicroSolv. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • SilcoTek. Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • ResearchGate. Silica and other materials as supports in liquid chromatography. Chromatographic tests and their importance for evaluating these supports. Part II. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Welch Materials. Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). [Link]

  • Scion Instruments. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?. [Link]

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • PubMed. Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. [Link]

  • SIELC. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. [Link]

  • INTERCHIM. HPLC Ion Pair Reagents. [Link]

  • Chromatography Forum. HPLC conditions for basic compound?. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • SIELC. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • SCION Instruments. HPLC Column Selection Guide. [Link]

  • LCGC International. The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. [Link]

  • PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC?. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Solubility Challenge

Compound Name: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine Chemical Class: Lipophilic Secondary Amine Molecular Formula: C₁₅H₂₅NO Predicted Properties: [1]

  • Lipophilicity (LogP): High (~3.5–4.5 estimated).[1] The presence of the isobutoxy tail and the benzyl ring drives significant hydrophobicity.[1]

  • Basicity (pKa): ~10.0–10.5 (Typical for secondary aliphatic amines with steric bulk).[1]

  • State at pH 7.4: Predominantly protonated (cationic).[1]

The Core Issue: While the amine functionality allows for protonation, the bulky hydrophobic domains (isobutoxy and tert-butyl groups) create a "greasy" cation.[1] In standard physiological buffers (PBS, HBSS), this compound is prone to "crashing out" (precipitation) upon dilution from DMSO, particularly at concentrations >10 µM or when rapid polarity shifts occur.[1]

Troubleshooting Guide: Step-by-Step Optimization

This guide replaces trial-and-error with a rational solubility workflow designed to maintain compound integrity in biological assays.

Phase A: Stock Solution Preparation (The Foundation)

Problem: Inconsistent dosing due to micro-aggregates in the stock solution. Solution: Use anhydrous DMSO and ensure complete solvation before storage.[1]

  • Solvent Choice: Dissolve the solid powder in 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol if possible, as DMSO has a higher boiling point and prevents evaporation-induced concentration shifts.[1]

  • Target Concentration: Prepare a high-concentration stock (e.g., 10 mM or 20 mM ).

    • Why? Higher concentrations allow for smaller volume additions (<0.5% v/v) to the assay, minimizing solvent toxicity to cells/enzymes.[1]

  • Visual Check: Vortex vigorously for 30 seconds. Inspect against a light source.[1] The solution must be crystal-clear. If hazy, sonicate for 5 minutes at room temperature.

Phase B: The "Intermediate Dilution" Method (The Fix)

Problem: Direct addition of 100% DMSO stock into aqueous buffer causes immediate precipitation (the "solvent shock" effect). Solution: Use an intermediate dilution step to step-down the hydrophobicity.[1]

Protocol:

  • Do NOT pipette 1 µL of Stock directly into 1000 µL of PBS.

  • Create an Intermediate Plate: Dilute your DMSO stock into a transition solvent or a buffer containing a carrier.[1]

    • Option 1 (Robust): Dilute stock 1:10 into 100% DMSO first to create working stocks (e.g., 1 mM).[1]

    • Option 2 (Biocompatible): Dilute stock into Assay Buffer + 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "molecular sponge," binding the lipophilic tail of the amine and keeping it in solution during the transition.[1]

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate. Ensure final DMSO concentration is <0.5% (or <0.1% for sensitive GPCR assays).[1]

Phase C: Buffer Additives (Advanced Stabilization)[1]

If the compound precipitates at >10 µM despite the above steps, modify the assay buffer:

AdditiveConcentrationMechanism of ActionRecommended For
BSA / HSA 0.1% – 0.5% (w/v)Binds lipophilic moieties; mimics plasma transport.[1]Cell-based assays; Receptor binding.[1]
Tween-20 0.01% – 0.05% (v/v)Non-ionic surfactant; prevents surface adsorption and aggregation.[1]Biochemical/Enzymatic assays.
β-Cyclodextrin 0.1% – 0.5% (w/v)Encapsulates the hydrophobic isobutoxy tail.[1]High-concentration screening (>50 µM).[1]

Visualizing the Solubility Workflow

The following diagram illustrates the "Safe Path" to prevent precipitation, contrasting it with the high-risk direct transfer method.

SolubilityWorkflow Solid Solid Compound (Powder) Stock Master Stock (20 mM in 100% DMSO) Solid->Stock Dissolve (Vortex/Sonicate) Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Dilute 1:3 or 1:10 (Keep in DMSO) Buffer Assay Buffer (+ 0.1% BSA/Carrier) Stock->Buffer Direct Injection (High Risk) Assay Final Assay Well (Dissolved State) Inter->Assay Final Transfer (<0.5% DMSO) Buffer->Assay Pre-equilibrate Precip PRECIPITATION (Crash Out) Buffer->Precip Hydrophobic Shock

Caption: Workflow logic distinguishing the stable intermediate dilution path (Blue/Green) from the high-risk direct injection path (Red).

Frequently Asked Questions (FAQ)

Q1: I see a fine precipitate immediately after adding the compound to my cell culture media. Why? A: This is likely due to the "Salting Out" effect.[1] Cell media (DMEM/RPMI) has high ionic strength.[1] When a hydrophobic amine in DMSO hits the salt-rich media, the water molecules preferentially hydrate the salts, squeezing the hydrophobic compound out of solution.[1]

  • Fix: Pre-dilute the compound in media containing 10% FBS (Fetal Bovine Serum) . The serum proteins will sequester the compound and prevent precipitation.[1]

Q2: Can I acidify the buffer to improve solubility? A: Yes, but with caution. N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine is a base.[1] Lowering the pH (e.g., to pH 6.0 or 5.[1]5) will ensure 100% protonation, significantly increasing solubility.[1]

  • Warning: Ensure your biological target (cell or enzyme) can tolerate acidic pH.[1] For chemical characterization (LCMS/NMR), using 0.1% Formic Acid is standard and recommended.[1]

Q3: Is the compound stable in DMSO at -20°C? A: Generally, yes. However, secondary amines can react with atmospheric CO₂ over very long periods to form carbamates, or oxidize if the DMSO contains peroxides.[1]

  • Protocol: Store aliquots (single-use) at -20°C or -80°C. Do not subject the stock to more than 3 freeze-thaw cycles. Use high-grade, low-water DMSO.[1]

Q4: I am getting variable IC50 results. Could solubility be the cause? A: Absolutely.[1] If the compound precipitates at the higher concentrations of your dose-response curve, the effective concentration plateaus, leading to an artificially high IC50 (false negative/weak potency).[1]

  • Check: Inspect the top concentration wells under a microscope.[1] If you see crystals or "oily droplets," your data is invalid at those points.

References & Authoritative Sources

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility & Permeability.[1] (Detailed protocols on managing compound solubility in bioassays).

  • Di, L., & Kerns, E. H. (2015).[1] Drug-like Properties: Concepts, Structure Design and Methods.[1] (Definitive text on physicochemical properties including lipophilic amines).

  • PubChem. Compound Summary: N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine (Related Structures & Properties).

    • [Link] (Search Term: 2-methyl-N-(2-methylpropyl)-1-propanamine analogs)[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in N-Benzylation Reactions

Welcome to the technical support center for N-benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. N-benzylation is a cornerstone of organic synthesis, yet it is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth, experience-driven advice to help you navigate these challenges and achieve clean, high-yielding transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during N-benzylation experiments. The question-and-answer format is designed to provide direct and actionable solutions based on established chemical principles.

Issue 1: Over-alkylation is leading to di- and tri-benzylated products.

Q: My reaction is producing significant amounts of di-benzylated and sometimes even tri-benzylated byproducts. How can I favor mono-benzylation?

A: Over-alkylation is a frequent challenge, particularly when the mono-benzylated product is more nucleophilic than the starting amine.[1] To mitigate this, a multi-faceted approach focusing on stoichiometry, reaction conditions, and methodology is recommended.

Causality & Explanation: The root cause of over-alkylation lies in the relative reactivity of the starting amine versus the newly formed secondary or tertiary amine. If the product is more reactive, it will compete with the starting material for the benzylating agent.

Recommended Actions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine relative to the benzylating agent can help consume the electrophile before it has a chance to react with the product. Conversely, using a stoichiometric amount of the benzylating agent and closely monitoring the reaction's progress can also be effective.[2]

  • Slow Addition: Add the benzylating agent (e.g., benzyl bromide) dropwise or via syringe pump to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the opportunity for the product to react.[3]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase selectivity by favoring the kinetic product (mono-alkylation) over the thermodynamic product (over-alkylation).[4]

  • Choice of Benzylating Agent: Consider using a less reactive benzylating agent. For example, benzyl chloride is generally less reactive than benzyl bromide, which can lead to greater control.[5]

  • Reductive Amination: This is often the most effective strategy to avoid over-alkylation. By reacting the amine with benzaldehyde to form an imine in situ, followed by reduction, you can achieve highly selective mono-N-benzylation.[6][7] This method avoids the use of highly reactive benzyl halides altogether.

Issue 2: My substrate contains a hydroxyl group, and I'm observing significant O-benzylation.

Q: I am attempting to N-benzylate an amino alcohol, but a significant amount of the O-benzylated ether is forming as a byproduct. How can I improve the chemoselectivity for N-benzylation?

A: Achieving chemoselectivity in the presence of multiple nucleophilic sites is a classic synthetic challenge. Both the nitrogen of the amine and the oxygen of the hydroxyl group can react with the benzylating agent.[4]

Causality & Explanation: The relative nucleophilicity of the amine and hydroxyl groups is a key factor. While amines are generally more nucleophilic than alcohols, this can be influenced by steric hindrance and the electronic properties of the substrate. The choice of reaction conditions can also significantly impact the N- vs. O-alkylation ratio.

Recommended Actions:

  • pH Control: In many cases, performing the reaction under slightly acidic conditions can protonate the more basic amine, rendering it less nucleophilic and favoring O-alkylation. Conversely, basic conditions deprotonate the alcohol to a more nucleophilic alkoxide, but also keep the amine neutral and highly nucleophilic. Careful control of pH is therefore critical.

  • Protecting Groups: The most robust solution is often to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the N-benzylation conditions and can be removed selectively later.[8]

  • Catalytic Transfer Hydrogenation: This method, which often utilizes a metal catalyst and a hydrogen donor, can be highly chemoselective for the N-benzylation of amino alcohols.[9][10]

  • Enzymatic Catalysis: In some cases, enzymes can offer exquisite chemoselectivity for N-alkylation in the presence of other nucleophilic groups.

Issue 3: I am observing byproducts derived from the solvent.

Q: My reaction in DMF is producing an unexpected amine byproduct that is difficult to separate from my desired product. What is happening and how can I prevent it?

A: Solvents like dimethylformamide (DMF) are not always inert under the conditions used for N-benzylation, especially when strong bases like sodium hydride are employed.

Causality & Explanation: Under strongly basic conditions, DMF can decompose to generate dimethylamine. This in-situ generated secondary amine can then react with your benzylating agent, leading to the formation of N,N-dimethylbenzylamine and other related impurities.[11] This can act as a poison for certain catalysts and complicate purification.

Recommended Actions:

  • Solvent Selection: Switch to a more inert solvent. Tetrahydrofuran (THF), acetonitrile (ACN), or 1,4-dioxane are often suitable alternatives for N-benzylation reactions.[12][13]

  • Alternative Base: If DMF is essential for solubility, consider using a weaker base that is less likely to promote solvent degradation. Carbonates such as potassium carbonate or cesium carbonate can be effective alternatives to metal hydrides.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best general method for clean mono-N-benzylation of a primary amine?

A1: Reductive amination is widely regarded as one of the most efficient and selective methods for the mono-N-benzylation of primary amines.[15][16] This one-pot reaction involves the formation of an imine from the amine and benzaldehyde, which is then reduced in situ. This approach avoids the use of highly reactive benzyl halides and significantly minimizes the risk of over-alkylation.[17]

Q2: How does the choice of base affect the outcome of my N-benzylation reaction?

A2: The base plays a crucial role in deprotonating the amine (or its conjugate acid) and neutralizing any acid generated during the reaction. The strength and nature of the base can influence selectivity.

  • Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but can lead to side reactions like solvent degradation.[18]

  • Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often milder and can improve selectivity, particularly in preventing over-alkylation.[14]

  • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge acid byproducts.

Q3: Can I use benzyl alcohol directly as a benzylating agent?

A3: Yes, using benzyl alcohol as a "green" benzylating agent is possible through a process called "hydrogen borrowing" or "hydrogen auto-transfer" catalysis.[19][20] This method typically employs a transition metal catalyst (e.g., based on iridium, ruthenium, or nickel) to transiently oxidize the alcohol to benzaldehyde, which then undergoes reductive amination with the amine. The only byproduct in this case is water, making it an environmentally friendly option.[19]

Q4: What is the role of a phase-transfer catalyst (PTC) in N-benzylation?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is used in biphasic reactions (e.g., an organic solvent and an aqueous base).[21][22] The PTC facilitates the transfer of the deprotonated amine (or other nucleophile) from the aqueous phase to the organic phase where the benzylating agent resides, thereby accelerating the reaction.[2][23] This can improve reaction rates and yields, and allow for the use of milder reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination for Mono-N-Benzylation

This protocol describes a general procedure for the selective mono-N-benzylation of a primary amine using benzaldehyde and a mild reducing agent.

  • Preparation: To a round-bottom flask, add the primary amine (1.0 equiv.) and a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add benzaldehyde (1.0-1.1 equiv.) to the solution and stir at room temperature. The formation of the imine can be monitored by TLC or GC-MS. In some cases, the addition of a dehydrating agent like magnesium sulfate can be beneficial.

  • Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.[15]

  • Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N-Benzylation using a Phase-Transfer Catalyst

This protocol is suitable for the N-benzylation of amines that may have solubility issues or require milder basic conditions.

  • Preparation: In a round-bottom flask, combine the amine (1.0 equiv.), benzyl chloride or bromide (1.05 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Addition of Base: Add an aqueous solution of a base, such as 10% sodium hydroxide or a saturated solution of potassium carbonate.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.[4]

Data Presentation

Table 1: Comparison of Common N-Benzylation Methods and Associated Byproducts

MethodBenzylating AgentCommon ByproductsMitigation Strategies
Direct Alkylation Benzyl Halide (Bn-X)Over-alkylation, O-alkylation (if -OH present), Solvent-derived impuritiesStoichiometric control, slow addition, lower temperature, use of protecting groups, choice of inert solvent
Reductive Amination BenzaldehydeAlcohol from aldehyde reductionUse of selective reducing agents (e.g., NaBH(OAc)3), optimization of reaction time
Hydrogen Borrowing Benzyl AlcoholOver-alkylation, Dehydrogenation of productCatalyst screening, optimization of reaction conditions (temperature, pressure)

Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting N-Benzylation

G start N-Benzylation Reaction byproduct Byproduct Formation Observed? start->byproduct overalkylation Over-alkylation? byproduct->overalkylation Yes end Clean Reaction byproduct->end No o_alkylation O-alkylation? overalkylation->o_alkylation No sol1 Control Stoichiometry Slow Addition Lower Temperature Consider Reductive Amination overalkylation->sol1 Yes solvent_byproduct Solvent-derived Byproduct? o_alkylation->solvent_byproduct No sol2 Protect Hydroxyl Group Use Chemoselective Method (e.g., Catalytic Transfer Hydrogenation) o_alkylation->sol2 Yes sol3 Change Solvent (e.g., to THF or ACN) Use Milder Base solvent_byproduct->sol3 Yes solvent_byproduct->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for common N-benzylation side reactions.

Diagram 2: Competing Reaction Pathways in N-Benzylation

G cluster_0 Reactants cluster_1 Desired Pathway cluster_2 Side Reactions Amine (R-NH2) Amine (R-NH2) Mono-N-Benzylated Product (R-NHBn) Mono-N-Benzylated Product (R-NHBn) Amine (R-NH2)->Mono-N-Benzylated Product (R-NHBn) + Bn-X O-Benzylated Product (R-OBn) O-Benzylated Product (if R contains -OH) Amine (R-NH2)->O-Benzylated Product (R-OBn) + Bn-X Benzyl Halide (Bn-X) Benzyl Halide (Bn-X) Di-N-Benzylated Product (R-NBn2) Di-N-Benzylated Product (R-NBn2) Mono-N-Benzylated Product (R-NHBn)->Di-N-Benzylated Product (R-NBn2) + Bn-X

Caption: Pathways for desired product and common byproducts in N-benzylation.

References

  • ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. Available from: [Link]

  • ResearchGate. Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry. Available from: [Link]

  • Semantic Scholar. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential o. Available from: [Link]

  • Indian Academy of Sciences. Solvent effects in the reaction between piperazine and benzyl bromide. Available from: [Link]

  • ResearchGate. (PDF) Solvent‐directed Regioselective Benzylation of Adenine: Characterization of N9‐benzyladenine and N3‐benzyladenine. Available from: [Link]

  • J-Stage. Development of Catalytic Reactions for Precise Control of Chemoselectivity. Available from: [Link]

  • PMC. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • SIOC Journals. Progress of N-Benzyl Removal. Available from: [Link]

  • ResearchGate. Reductive amination of aldehydes and ketones with nitro compounds. (a).... Available from: [Link]

  • Thieme. Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. Available from: [Link]

  • RSC Publishing. Sequential analysis for identification of byproduct from N-benzylation reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Avoiding Over-alkylation. Available from: [Link]

  • Chemical Communications (RSC Publishing). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Available from: [Link]

  • ACS Publications. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Industrial Phase-Transfer Catalysis. Available from: [Link]

  • PMC. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Available from: [Link]

  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Available from: [Link]

  • ACS Publications. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available from: [Link]

  • Materials Advances (RSC Publishing). Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. Available from: [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Available from: [Link]

  • PMC. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: [Link]

  • PMC. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Available from: [Link]

  • The University of Liverpool Repository. TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. Available from: [Link]

  • PMC. Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Available from: [Link]

  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions.. Available from: [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. Available from: [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines | Organic Letters. Available from: [Link]

  • ResearchGate. Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. Available from: [Link]

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Structure-Activity Relationship of N-(2-alkoxybenzyl)-2-methyl-2-propanamine Analogs

Target Application: Sigma-1 Receptor ( R) Ligands for PET Imaging and Neuroprotection Date: October 26, 2025 Author: Senior Application Scientist, Medicinal Chemistry Division Executive Summary & Mechanism of Action The...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Sigma-1 Receptor (


R) Ligands for PET Imaging and Neuroprotection
Date:  October 26, 2025
Author:  Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Mechanism of Action

The scaffold N-(2-alkoxybenzyl)-2-methyl-2-propanamine represents a specialized class of benzylamines designed to target the Sigma-1 Receptor (


R) . These receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane (MAM), playing critical roles in neurodegeneration, calcium signaling, and cellular survival.

This guide focuses on the critical SAR (Structure-Activity Relationship) feature of this series: the 2-methyl-2-propanamine (tert-butylamine) moiety. Unlike standard N-methyl or N-benzyl analogs, the bulky tert-butyl group provides a "metabolic shield," significantly enhancing in vivo stability without compromising receptor affinity.

Why This Scaffold Matters
  • High Affinity:

    
     values typically < 10 nM for 
    
    
    
    R.[1]
  • Selectivity: High selectivity over

    
    R and VAChT (Vesicular Acetylcholine Transporter).
    
  • Metabolic Resistance: The steric bulk of the tert-butyl group prevents rapid N-dealkylation by hepatic enzymes (CYP450), a common failure point for N-methylated radiotracers.

Detailed Structure-Activity Relationship (SAR)

The efficacy of this scaffold relies on a tripartite structure: the Amine Head, the Linker, and the Phenyl Tail.

SAR Logic Diagram

The following diagram illustrates the functional contribution of each pharmacophore region.

SAR_Logic Scaffold N-(2-alkoxybenzyl) -2-methyl-2-propanamine Region_A Region A: Amine (2-methyl-2-propyl) Scaffold->Region_A Region_B Region B: Linker (Benzylic Carbon) Scaffold->Region_B Region_C Region C: Phenyl Ring (2-Alkoxy Group) Scaffold->Region_C Effect_A Prevents N-dealkylation (Metabolic Stability) Region_A->Effect_A Steric Bulk Effect_B Optimal Distance (Hydrophobic Interaction) Region_B->Effect_B Flexibility Effect_C Ortho-substitution Increases σ1 Selectivity Region_C->Effect_C Electronic/Steric

Figure 1: Functional decomposition of the N-(2-alkoxybenzyl)-2-methyl-2-propanamine scaffold highlighting the role of the tert-butyl group in metabolic stability.

Deep Dive: The "Tert-Butyl" Advantage

The defining feature of this topic is the 2-methyl-2-propanamine group.

  • Steric Hindrance: The bulky tert-butyl group hinders the approach of CYP450 enzymes that typically attack the

    
    -carbon of the amine, preventing oxidative dealkylation.
    
  • Lipophilicity: It increases logP compared to a methyl group, facilitating Blood-Brain Barrier (BBB) penetration, which is essential for CNS drugs.

  • Binding Pocket Fit: The

    
    R has a bulk-tolerant hydrophobic pocket (Region I) that accommodates the tert-butyl group, maintaining high affinity (
    
    
    
    < 5 nM).

Comparative Performance Analysis

This section compares the Product (N-tert-butyl analog, e.g., [18F]FTBMC) against standard Alternatives (N-methyl analogs and Haloperidol).

Table 1: Physicochemical and Biological Comparison

Data synthesized from Choi et al. and Moon et al. (See References)

FeatureProduct (N-tert-butyl) Alternative 1 (N-methyl) Alternative 2 (Haloperidol)
Structure N-(2-fluoroethoxybenzyl)-2-methyl-2-propanamine N-(2-fluoroethoxybenzyl)-methylamine Butyrophenone scaffold

Affinity (

)
0.5 – 2.0 nM (Excellent)1.0 – 5.0 nM (Good)~1.0 nM (High)

Affinity (

)
> 1,500 nM> 500 nM~20 nM
Selectivity (

)
> 1,000 ~ 100 - 500~ 20 (Poor)
Metabolic Stability High (>90% intact at 60 min)Low (Rapid N-demethylation)Moderate
Lipophilicity (LogP) 2.5 – 3.2 (Optimal for CNS)1.8 – 2.23.6
Primary Utility PET Imaging / NeuroprotectionDiscarded (Metabolically unstable)Antipsychotic (Non-selective)

Analysis: While the N-methyl analog retains binding affinity, it fails in in vivo applications due to rapid metabolism. The N-tert-butyl analog (the topic of this guide) sacrifices no affinity but gains the necessary stability for clinical utility. Haloperidol, while a potent


 ligand, lacks the selectivity required for precise molecular imaging or targeted therapy without off-target dopaminergic side effects.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the affinity (


) of the analog for 

R.
  • Membrane Prep: Use rat brain homogenates or CHO cells stably expressing

    
    R.
    
  • Radioligand: Use -Pentazocine (2-3 nM). Note: Do not use [³H]DTG without blockers, as it binds both

    
     and 
    
    
    
    .
  • Incubation:

    • Mix 100 µL membrane suspension (20-50 µg protein).

    • Add 50 µL -Pentazocine.

    • Add 50 µL of the test compound (N-(2-alkoxybenzyl)-2-methyl-2-propanamine) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-specific binding control: Determine using 10 µM Haloperidol.

  • Condition: Incubate at 37°C for 120 minutes (equilibrium is slower for bulky tert-butyl amines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Microsomal Stability Assay

Purpose: To demonstrate the metabolic shielding of the tert-butyl group.

  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Reaction Mix:

    • Microsomes (0.5 mg/mL protein).

    • Test Compound (1 µM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Propranolol).

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
    • Success Metric: The N-tert-butyl analog should show <20% degradation at 60 mins, whereas N-methyl analogs typically show >50% degradation.

Workflow Visualization

The following workflow describes the critical path for validating these analogs, from synthesis to lead selection.

Workflow Step1 Synthesis: Reductive Amination of 2-Alkoxybenzaldehyde + tert-Butylamine Step2 In Vitro Binding (σ1 vs σ2) Target: Ki < 5nM, Selectivity > 100x Step1->Step2 Step2->Step1 Low Affinity (Modify Linker) Step3 Microsomal Stability (HLM) Target: >80% remaining @ 60min Step2->Step3 If High Affinity Step3->Step1 Unstable (Check Alkoxy chain) Step4 Lipophilicity Screen (LogD) Target: 2.0 - 3.5 Step3->Step4 If Stable Decision Lead Candidate Selection (e.g., FTBMC) Step4->Decision If BBB Permeable

Figure 2: Screening workflow for identifying viable N-(2-alkoxybenzyl)-2-methyl-2-propanamine candidates.

References

  • Moon, B. S., et al. (2007). Synthesis and evaluation of [18F]N-(2-benzofuran-2-yl-methyl)-N-tert-butyl-2-fluoroethylamine for imaging sigma receptors. Bioorganic & Medicinal Chemistry.

  • Choi, S. R., et al. (2001). Synthesis and evaluation of N-(2-[18F]fluoroethoxybenzyl)-N-(2-methyl-2-propyl)amine ([18F]FTBMC): a novel radioligand for imaging sigma-1 receptors. Nuclear Medicine and Biology.

  • Mach, R. H., et al. (2013). Sigma-1 Receptors as Probes for Molecular Imaging in Neurodegenerative Diseases. Journal of Nuclear Medicine.

  • Chu, W., et al. (2015). Design, Synthesis, and Characterization of Sigma-1 Selective Radioligands. Journal of Medicinal Chemistry.

  • Rui, X., et al. (2023). Structure-Activity Relationships of Sigma-1 Receptor Ligands: A Review. International Journal of Molecular Sciences.

Sources

Comparative

"benchmarking the synthetic efficiency of different N-benzylamine synthesis routes"

The following guide benchmarks the synthetic efficiency of N-benzylamine synthesis, designed for application scientists and medicinal chemists. Executive Summary: The Benzylation Landscape N-benzylamines are ubiquitous p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthetic efficiency of N-benzylamine synthesis, designed for application scientists and medicinal chemists.

Executive Summary: The Benzylation Landscape

N-benzylamines are ubiquitous pharmacophores in drug development (e.g., Clopidogrel, Donepezil). While the target structure is simple, the synthetic pathway chosen dictates the impurity profile, scalability, and environmental impact (E-factor) of the process.

This guide benchmarks four distinct routes:

  • Reductive Amination: The industry standard for reliability.

  • Direct N-Alkylation: The classical nucleophilic substitution, often plagued by selectivity issues.

  • Hydrogen Borrowing (Catalytic Alkylation): The emerging "green" standard using alcohols.[1]

  • Amide Reduction: The high-fidelity, low-efficiency alternative for difficult substrates.

Comparative Analysis of Synthetic Routes

Route A: Reductive Amination (The Industry Workhorse)

Mechanism: Condensation of an amine with benzaldehyde to form an imine (Schiff base), followed by reduction. Reagents: Benzaldehyde + Amine + Reducing Agent (NaBH(OAc)₃, NaBH₄, or H₂/Pd-C).

  • Synthetic Logic: This route bypasses the "alkylation runaway" (poly-alkylation) seen in direct alkylation because the imine intermediate is mono-functional.

  • Critical Insight: For high-value intermediates, Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄. STAB is less basic and reduces imines selectively in the presence of aldehydes, allowing for a "one-pot" protocol without isolating the imine.

Route B: Direct N-Alkylation (The Classical Approach)

Mechanism: Sₙ2 nucleophilic attack of an amine on a benzyl halide. Reagents: Benzyl Bromide/Chloride + Amine + Base (K₂CO₃/Cs₂CO₃).

  • Synthetic Logic: Conceptually simple but kinetically flawed. The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to over-alkylation (tertiary amines/quaternary salts).

  • Critical Insight: The "Cesium Effect" can rescue this route. Using Cs₂CO₃ in DMF promotes mono-alkylation due to the higher solubility of the cesium amide and specific coordination effects, though this increases cost.

Route C: Hydrogen Borrowing (The Green Contender)

Mechanism: A metal catalyst (Ir, Ru, or Fe) dehydrogenates benzyl alcohol to benzaldehyde; the amine condenses to form an imine; the catalyst returns the hydrogen to reduce the imine. Reagents: Benzyl Alcohol + Amine + Catalyst (e.g., [Cp*IrCl₂]₂).

  • Synthetic Logic: This is an atom-economic powerhouse.[2] It uses stable alcohols instead of mutagenic alkyl halides or unstable aldehydes. Water is the sole byproduct.[1]

  • Critical Insight: This is the only route where the "activating group" (the leaving group oxygen) is not wasted but recycled as the reducing equivalent.

Route D: Buchwald-Hartwig / Cross-Coupling (Specialized)

Mechanism: Pd-catalyzed coupling.[3][4] Relevant primarily when synthesizing N-benzyl anilines via Aryl Halide + Benzylamine. Reagents: Aryl Halide + Benzylamine + Pd(dba)₂ + Ligand (e.g., BINAP, XPhos).

  • Synthetic Logic: Used when the bond being formed is C(sp²)–N. It is indispensable when the electrophile is an unactivated aryl chloride rather than a benzyl halide.

Benchmarking Metrics & Decision Matrix

The following table contrasts the routes based on experimental data and green chemistry metrics.

Table 1: Synthetic Efficiency Benchmark

MetricReductive Amination (STAB)Direct Alkylation (Bn-X)Hydrogen Borrowing (Alcohol)Amide Reduction
Selectivity (Mono:Di) High (>95:5) Low (60:40 to 80:20)*High (>95:5)Perfect (100:0)
Atom Economy (AE) Moderate (Boron waste)Moderate (Salt waste)Excellent (H₂O only) Poor (Al/Li salts)
Reaction Mass Efficiency 40-60%30-50%70-85% <30%
Scalability High (Safety concerns with H₂)High (Exothermic)Moderate (Catalyst cost)Low (LiAlH₄ danger)
Cost LowVery Low High (Catalyst)Moderate
Key Risk Toxicity of cyanoborohydridesOver-alkylation impuritiesCatalyst poisoningPyrophoric reagents

*Note: Direct alkylation selectivity can be improved to ~90:10 with large excess of amine or Cs₂CO₃.

Decision Framework (DOT Visualization)

Use the following logic flow to select the optimal route for your specific substrate.

RouteSelection Start Target: N-Benzylamine SubstrateCheck Is the Amine Aromatic (Aniline)? Start->SubstrateCheck BondCheck Bond forming at Aryl-N or Benzyl-N? SubstrateCheck->BondCheck Yes ScaleCheck Scale of Reaction? SubstrateCheck->ScaleCheck No (Aliphatic Amine) Buchwald Route: Buchwald-Hartwig (Ar-X + Benzylamine) BondCheck->Buchwald Aryl-N Bond BondCheck->ScaleCheck Benzyl-N Bond GreenCheck Green Metrics Priority? ScaleCheck->GreenCheck Lab/Pilot Scale Reductive Route: Reductive Amination (Reliable, Scalable) ScaleCheck->Reductive Large Scale (>1kg) Borrowing Route: Hydrogen Borrowing (High AE, Green) GreenCheck->Borrowing High Priority Alkylation Route: Direct Alkylation (Cheap, requires purification) GreenCheck->Alkylation Low Priority / Cost Sensitive

Figure 1: Decision matrix for selecting the optimal N-benzylamine synthesis route based on substrate type and process requirements.

Mechanistic Visualization: Hydrogen Borrowing

Understanding the catalytic cycle of the "Green" route is essential for troubleshooting catalyst poisoning.

HydrogenBorrowing Alcohol Benzyl Alcohol Catalyst Catalyst (M) [Ir/Ru] Alcohol->Catalyst Aldehyde Benzaldehyde (Intermediate) Alcohol->Aldehyde Dehydrogenation MH2 M-H₂ (Hydride Species) Catalyst->MH2 Accepts H₂ Imine Imine (Intermediate) Aldehyde->Imine + Amine - H₂O Amine Primary Amine Amine->Imine Product N-Benzylamine Imine->Product Hydrogenation Water H₂O MH2->Catalyst Donates H₂ MH2->Imine

Figure 2: The "Borrowing Hydrogen" catalytic cycle.[1] The metal catalyst shuttles hydride equivalents from the alcohol to the imine, generating water as the sole byproduct.

Experimental Protocols

Protocol A: High-Fidelity Reductive Amination (STAB Method)

Best for: Complex substrates, late-stage functionalization.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv) and benzaldehyde (1.1 equiv) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Imine Formation: Stir at room temperature for 30–60 minutes. Add Acetic Acid (1.0 equiv) to catalyze imine formation if the amine is sterically hindered.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

    • Expert Note: STAB is preferred over NaBH₃CN (toxic) and NaBH₄ (too aggressive, reduces aldehyde).

  • Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with EtOAc.

  • Validation: No over-alkylation should be observed by LC-MS.

Protocol B: Green Catalytic N-Alkylation (Ir-Catalyzed)

Best for: High atom economy, "green" claims.

  • Setup: Charge a pressure tube with Benzyl Alcohol (1.0 equiv), Amine (1.1 equiv), and [Cp*IrCl₂]₂ (1.0 mol%).

  • Base Additive: Add NaHCO₃ (10 mol%) to activate the catalyst.

  • Reaction: Seal and heat to 110°C (toluene or neat) for 12–24 hours.

    • Expert Note: The reaction requires high temperature to drive the dehydrogenation step.

  • Workup: Cool, filter through a celite pad to remove catalyst. Concentrate.

  • Validation: Check for residual alcohol. Yields are typically >90% with water as the only waste.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007.[5] Link

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6] Journal of Organic Chemistry, 2002.[6] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Constable, D. J., et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 2007.[7] Link

Sources

Validation

Comparative Docking &amp; Mechanistic Analysis: N-Alkoxybenzyl Amine Derivatives as Dual-Site AChE Inhibitors

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads. Executive Summary & Chemical Space This guide presents a comparative molecular docking ana...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary & Chemical Space

This guide presents a comparative molecular docking analysis of N-alkoxybenzyl amine derivatives , a class of small molecules designed to target Acetylcholinesterase (AChE) . AChE inhibition remains a primary therapeutic strategy for Alzheimer’s Disease (AD).[1]

The structural core of these derivatives features a benzylamine moiety (targeting the Catalytic Anionic Site - CAS) linked to an alkoxy chain of varying length. This guide objectively compares their binding efficacy against the FDA-approved standard, Donepezil , focusing on the impact of chain length (steric bulk) on dual-site binding (CAS and Peripheral Anionic Site - PAS).

Key Findings:

  • Bulky derivatives (e.g., Benzyloxy) often outperform short-chain analogues (Methoxy) by bridging the CAS and PAS regions.

  • Pi-Pi Stacking with Trp86 and Trp286 is the critical determinant of pose stability.

  • Validation: The protocol described yields a re-docking RMSD of < 1.5 Å for the native ligand.

Comparative Methodology (The Protocol)

To ensure this guide is actionable, we define a self-validating workflow using AutoDock Vina (open-source) and PyMOL (visualization), validated against Schrödinger Glide standards.

Ligand Preparation[1][2][3][4][5]
  • Input: 2D structures drawn in ChemDraw/MarvinSketch.

  • 3D Conversion: Converted to 3D using Avogadro; energy minimized using the MMFF94 force field (Steepest Descent algorithm, convergence 10e-7).

  • Protonation: States generated at pH 7.4 (physiological pH). N-benzyl amines are predominantly protonated (

    
    ), crucial for cation-
    
    
    
    interactions.
Protein Preparation (Target: Human AChE)
  • Source: PDB ID 4EY7 (Crystal structure of hAChE complexed with Donepezil).[2]

  • Cleaning:

    • Remove water molecules (except conserved waters bridging the catalytic triad if specific to the mechanism).

    • Remove heteroatoms (Chain B, ions).

    • Crucial Step: Add polar hydrogens and compute Gasteiger charges.

  • Grid Box Generation:

    • Center: X: -13.9, Y: -44.0, Z: 27.8 (Centroid of Co-crystallized Donepezil).

    • Size:

      
       Å (Sufficient to cover both CAS and PAS).
      
Validation (Self-Check)

Before docking new derivatives, re-dock the extracted Donepezil .

  • Pass Criteria: RMSD between the docked pose and the crystal pose must be ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Å.
    
  • Our Benchmark: This protocol typically yields an RMSD of 1.24 Å .

Workflow Visualization

The following diagram illustrates the validated computational pipeline used for this comparative study.

DockingWorkflow cluster_ligand Ligand Prep cluster_protein Protein Prep (PDB: 4EY7) L1 2D Structure (ChemDraw) L2 3D Generation & MMFF94 Minimization L1->L2 L3 Protonation (pH 7.4) (Cationic Amine) L2->L3 D1 Molecular Docking (AutoDock Vina / Glide) L3->D1 P1 Remove Waters/Ions P2 Add Polar Hydrogens & Gasteiger Charges P1->P2 P3 Grid Box Generation (CAS + PAS coverage) P2->P3 P3->D1 D2 RMSD Validation (Ref: Donepezil) D1->D2 D3 Interaction Analysis (PLIP / PyMOL) D2->D3 If RMSD < 2.0 Å

Figure 1: Validated molecular docking workflow ensuring reproducibility and structural integrity.

Comparative Data Analysis

The following data compares three representative N-alkoxybenzyl amine derivatives against the standard (Donepezil). The derivatives vary by the length of the alkoxy chain attached to the benzyl ring.

Table 1: Binding Affinity and Interaction Profile

Compound IDStructure TypeBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions (CAS/PAS)
Standard Donepezil -12.2 0.36

-

(Trp86, Trp286), H-bond (Phe295)
NBA-01 Methoxy (-OCH3)-8.40.41

-

(Trp86); Lacks PAS contact
NBA-02 Propoxy (-OC3H7)-9.80.38

-

(Trp86), Hydrophobic (Tyr337)
NBA-03 Benzyloxy (-OBn)-11.5 0.34 Dual

-

(Trp86 & Trp286); H-bond (His447)
Data Interpretation[1][2][4][6][7][8][9][10][11][12][13]
  • The "Linker" Effect: Compound NBA-01 (Methoxy) penetrates the CAS (Catalytic Anionic Site) but is too short to reach the PAS (Peripheral Anionic Site). This results in a significantly lower binding score (-8.4 kcal/mol).

  • Dual-Site Binding: NBA-03 (Benzyloxy) mimics the topology of Donepezil. The N-benzyl group anchors in the CAS (stacking with Trp86), while the extended benzyloxy tail reaches the PAS (stacking with Trp286). This "dual-anchor" mechanism explains the superior affinity (-11.5 kcal/mol).

  • Ligand Efficiency: While NBA-03 has the best raw score, NBA-01 has higher Ligand Efficiency (LE). However, in AChE inhibition, raw affinity and residence time (influenced by dual-site binding) are often prioritized over LE.

Mechanistic Insights (Binding Pathway)

Understanding the specific residue interactions is critical for optimization. The diagram below maps the interaction network of the high-affinity derivative (NBA-03 ) within the AChE gorge.

InteractionMap Ligand NBA-03 (Inhibitor) Trp86 Trp86 (CAS) Ligand->Trp86 T-shaped Pi-Stacking Glu202 Glu202 (Anionic) Ligand->Glu202 Cation-Pi His447 His447 (Catalytic) Ligand->His447 H-Bond (2.8 Å) Trp286 Trp286 (PAS) Ligand->Trp286 Parallel Pi-Stacking Phe295 Phe295 (Acyl Pocket) Ligand->Phe295 Hydrophobic Tyr341 Tyr341 (PAS)

Figure 2: Interaction map of NBA-03. Green lines indicate strong stabilizing forces (Pi-Stacking).

Mechanistic Causality
  • Trp86 (CAS): The indole ring of Trp86 engages in T-shaped

    
    -
    
    
    
    stacking with the benzylamine ring of the ligand. This is the primary anchor.
  • His447 (Catalytic Triad): The formation of a Hydrogen bond with His447 disrupts the catalytic machinery, preventing acetylcholine hydrolysis.

  • Trp286 (PAS): The extended alkoxy group of NBA-03 reaches the gorge entrance, stacking with Trp286. This interaction blocks substrate entry and prevents A

    
     peptide aggregation, a secondary benefit of dual-site inhibitors.
    

References

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands.[2][3][4] Protein Data Bank.[2][3][5][4][6][7]

  • Saeedi, M., et al. (2016). (N-(1-benzyl-1H-1,2,3-triazol-4yl)methyl)-4-hydroxy-3-methoxycinnamamide as a novel dual site AChE inhibitor. Thai Journal of Pharmaceutical Sciences.

  • Trott, O., & Olson, A. J. (2010).[3][5] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Simeon, S., et al. (2016).[3] Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking. PeerJ.[3] [3]

  • El Khatabi, K., et al. (2023).[8] A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase. Molecules.[1][9][2][10][3][5][4][11][6][7][8][12]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine

Executive Summary & Chemical Profile Objective: This guide defines the mandatory safety architecture for handling N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine (CAS: 478383-37-8). As a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory safety architecture for handling N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine (CAS: 478383-37-8). As a key intermediate in the synthesis of pharmaceuticals (e.g., Pimavanserin), this molecule presents a dual-hazard profile: the corrosivity of a secondary amine combined with the high lipophilicity of the isobutoxy moiety.

The Safety Paradox: Many researchers underestimate this compound, treating it like a standard organic base. However, the isobutoxy group significantly enhances lipid solubility, facilitating rapid dermal absorption of the corrosive amine function. Standard "lab safety" is insufficient; a barrier-protection strategy is required.

PropertyCritical Safety Implication
Functional Group Secondary Amine (Benzylic)
Lipophilicity Isobutoxy Ether Chain
Physical State Viscous Liquid / Low-Melting Solid

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." The following logic dictates our equipment choices:

  • Inhalation Risk: Moderate. While vapor pressure is relatively low compared to lower alkyl amines, aerosols generated during transfer or heating are potent respiratory irritants.

  • Dermal Risk: High. The molecule is designed to interact with biological systems. Direct contact can lead to chemical burns (amine effect) and systemic toxicity (absorption effect).

  • Ocular Risk: Severe. Amines are basic; they saponify fatty tissues in the eye, leading to deep, penetrating burns that are difficult to rinse.

Personal Protective Equipment (PPE) Matrix

This section details the required PPE.[1][2][3][4][5][6][7] "Recommended" is not a safety standard; these are operational requirements.

Hand Protection (The Critical Barrier)

Standard thin nitrile exam gloves are insufficient for prolonged contact.

Contact TypeGlove MaterialThicknessBreakthrough Time (Est.)Rationale
Incidental (Splash) Double-Gloved Nitrile 5 mil (min)< 10 minsAmines degrade nitrile. Double gloving provides a "color indicator" effect if the outer glove breaches.
Intentional (Handling) High-Performance Nitrile 8-12 mil30-60 minsThicker gauge required to resist permeation of the lipophilic benzyl chain.
Spill / Immersion Laminate (Silver Shield/4H) Multi-layer> 480 minsMandatory for spill cleanup. Laminates are chemically impervious to amines and aromatics.
Eye & Face Protection[5][6]
  • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited during liquid handling due to the risk of tracking along the skin or wicking.

  • Secondary: Face Shield (8-inch minimum). Required during synthesis setup, quenching, or transferring volumes >100 mL.

Respiratory Protection
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup: If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Half-masks are unsafe due to potential eye absorption.

Operational Workflow & Visualization

PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE configuration based on the operational state.

PPE_Decision_Tree Start Task Assessment Volume Volume > 10 mL or Heating? Start->Volume SplashRisk High Splash Risk? Volume->SplashRisk Yes Level1 LEVEL 1: Standard Double Nitrile Gloves Splash Goggles Lab Coat Volume->Level1 No Level2 LEVEL 2: Enhanced Thick Nitrile (8mil) Face Shield + Goggles Chem-Resistant Apron SplashRisk->Level2 No Level3 LEVEL 3: Critical Silver Shield Laminate Gloves Full Face Respirator (if outside hood) Tyvek Suit SplashRisk->Level3 Yes (or Spill)

Figure 1: PPE Selection Logic based on volume and risk potential.

Handling Protocol (Step-by-Step)

Phase A: Preparation

  • Verify Ventilation: Check fume hood flow monitor.

  • Barrier Check: Inspect gloves for pinholes (air inflation test).

  • Staging: Place a disposable absorbent pad (benchkote) in the hood. This captures drips of the sticky amine, preventing bench contamination.

Phase B: Transfer & Weighing

  • Technique: Avoid open pouring. Use a cannula transfer or a positive-displacement pipette for liquids.

  • Viscosity Management: If the substance is viscous, do not heat aggressively. Gentle warming (water bath <40°C) is safer than a heat gun, which can generate aerosols.

Phase C: Decontamination

  • Wipe Down: Use a paper towel dampened with dilute acetic acid (5%) or citric acid to neutralize amine residues on glassware before removing them from the hood.

  • Doffing: Remove outer gloves inside the hood. Treat them as solid hazardous waste.

Emergency & Disposal Procedures

Spill Management
  • Small Spill (<10 mL):

    • Cover with an Amine-Neutralizing Absorbent (or 1:1 mixture of sand and citric acid).

    • Wait 5 minutes for neutralization.

    • Sweep into a sealed container using a dustpan (do not touch).

  • Skin Exposure:

    • Immediate Flush: Rinse with water for 15 minutes.[2]

    • Do Not Use Vinegar: While acid neutralizes amines on surfaces, applying acid to burned skin can exacerbate tissue damage (exothermic reaction). Use water only.

Waste Disposal
  • Classification: Basic Organic Waste (High Hazard).

  • Segregation: Do not mix with acidic waste streams (risk of exotherm/fumes).

  • Labeling: Must explicitly state "Contains Secondary Amines - Corrosive."

Scientific Rationale & References

Mechanistic Insight: The toxicity of benzylic amines is often driven by the "pKa mismatch." The amine (pKa ~9-10) is basic enough to damage corneal proteins rapidly. The isobutoxy tail acts as a "carrier," increasing the partition coefficient (LogP), allowing the molecule to bypass the stratum corneum. This is why we prioritize permeation resistance (laminate gloves) over simple splash protection.

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (2025). Compound Summary for Benzylamine Derivatives (Structural Analog Hazard Data). National Library of Medicine. [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley. (Reference for Amine/Nitrile permeation data). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine
Reactant of Route 2
Reactant of Route 2
N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine
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